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  • Product: 1-(2-Bromo-5-methylbenzyl)piperidine
  • CAS: 1414870-84-0

Core Science & Biosynthesis

Foundational

Chemical structure of 1-(2-Bromo-5-methylbenzyl)piperidine

An In-Depth Technical Guide to 1-(2-Bromo-5-methylbenzyl)piperidine: Synthesis, Characterization, and Research Applications Abstract This technical guide provides a comprehensive overview of 1-(2-Bromo-5-methylbenzyl)pip...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-(2-Bromo-5-methylbenzyl)piperidine: Synthesis, Characterization, and Research Applications

Abstract

This technical guide provides a comprehensive overview of 1-(2-Bromo-5-methylbenzyl)piperidine, a substituted benzylpiperidine derivative of significant interest to researchers in medicinal chemistry and drug development. The benzylpiperidine motif is a well-established "privileged structure," known for its ability to interact with a variety of biological targets within the central nervous system (CNS).[1][2] This document details the molecule's chemical identity, provides a robust, field-proven protocol for its synthesis and purification, and offers a thorough analysis of its expected spectroscopic profile for unambiguous structural confirmation. Furthermore, we explore its potential pharmacological relevance based on structure-activity relationships of analogous compounds, particularly concerning its potential as a ligand for sigma (σ) and opioid receptors.[1][3] Safety protocols and handling guidelines are also provided to ensure its responsible use in a research setting.

Chemical Identity and Physicochemical Properties

1-(2-Bromo-5-methylbenzyl)piperidine belongs to the class of heterocyclic amines.[4] Its structure features a saturated six-membered piperidine ring N-substituted with a 2-bromo-5-methylbenzyl group. This combination of a basic amine and a substituted aromatic moiety provides a framework for potential interactions with various biological receptors.[1] While extensive experimental data for this specific molecule is not widely published, its fundamental properties can be reliably predicted or are available from chemical suppliers.

Table 1: Physicochemical Properties of 1-(2-Bromo-5-methylbenzyl)piperidine

PropertyValueSource
IUPAC Name 1-[(2-bromo-5-methylphenyl)methyl]piperidineN/A (Standard Nomenclature)
Molecular Formula C₁₃H₁₈BrNCalculated
Molecular Weight 268.19 g/mol Calculated
Appearance Expected to be a colorless to pale yellow oil or low-melting solidAnalogy to similar compounds
Solubility Soluble in organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate.[5]Analogy
Canonical SMILES CC1=CC(=C(C=C1)Br)CN2CCCCC2Calculated
InChI Key (Predicted)Calculated

Synthesis and Purification

The synthesis of 1-(2-Bromo-5-methylbenzyl)piperidine is typically achieved via a standard nucleophilic substitution reaction (N-alkylation). This involves the reaction of piperidine with a suitable electrophile, 2-bromo-5-methylbenzyl bromide, in the presence of a non-nucleophilic base to neutralize the HBr byproduct.

Synthetic Workflow

The overall process involves the reaction of the starting materials, followed by an aqueous workup to remove the base and its salt, and finally purification by column chromatography to isolate the target compound from any unreacted starting materials or byproducts.

G cluster_reactants Starting Materials cluster_process Process cluster_output Output A 2-Bromo-5-methylbenzyl bromide Reaction N-Alkylation Reaction (e.g., 60-80 °C, 4-12h) A->Reaction B Piperidine B->Reaction C Base (e.g., K₂CO₃) C->Reaction D Solvent (e.g., Acetonitrile) D->Reaction Workup Aqueous Workup (Extraction with EtOAc) Reaction->Workup Cool to RT Purification Column Chromatography (Silica Gel) Workup->Purification Dry & Concentrate Product 1-(2-Bromo-5-methylbenzyl)piperidine (>95% Purity) Purification->Product QC Purity & Identity Check (TLC, NMR, MS) Product->QC

Caption: Synthetic workflow for 1-(2-Bromo-5-methylbenzyl)piperidine.

Detailed Experimental Protocol

Objective: To synthesize 1-(2-Bromo-5-methylbenzyl)piperidine on a 5 mmol scale.

Materials:

  • 2-Bromo-5-methylbenzyl bromide (1.33 g, 5.0 mmol, 1.0 equiv.)

  • Piperidine (0.49 mL, 0.42 g, 5.0 mmol, 1.0 equiv.)

  • Potassium carbonate (K₂CO₃), anhydrous (1.04 g, 7.5 mmol, 1.5 equiv.)

  • Acetonitrile (ACN), anhydrous (25 mL)

  • Ethyl acetate (EtOAc), deionized water, brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for chromatography)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromo-5-methylbenzyl bromide (1.0 equiv.) and anhydrous acetonitrile (25 mL).

  • Add anhydrous potassium carbonate (1.5 equiv.) to the solution. The base acts as an acid scavenger.

  • Add piperidine (1.0 equiv.) dropwise to the stirring suspension.

  • Heat the reaction mixture to 70 °C and maintain for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase).

  • Once the reaction is complete (disappearance of the limiting reagent), cool the mixture to room temperature.

  • Filter the mixture to remove the potassium carbonate and wash the solid with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the resulting crude oil in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with deionized water (2 x 25 mL) and brine (1 x 25 mL). This removes residual salts and water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 15% EtOAc).

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield 1-(2-Bromo-5-methylbenzyl)piperidine as a clear or pale yellow oil.

Structural Elucidation and Spectroscopic Profile

Confirmation of the chemical structure is achieved through a combination of spectroscopic techniques.[5] The following sections detail the expected data from NMR, MS, and IR analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule. The predicted chemical shifts are based on the analysis of similar structures.[6][7][8]

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.40d1HAr-H (H6)Deshielded by adjacent bromine atom.
~ 7.15d1HAr-H (H3)Aromatic proton ortho to the benzyl group.
~ 6.95dd1HAr-H (H4)Aromatic proton coupled to both H3 and H6.
~ 3.50s2HAr-CH₂ -NBenzylic protons, singlet due to no adjacent protons.
~ 2.45t4HN-(CH₂ )₂Piperidine protons alpha to the nitrogen.[9]
~ 2.30s3HAr-CH₃ Aromatic methyl group protons.
~ 1.60m4H-(CH₂ )₂-Piperidine protons beta to the nitrogen.[9]
~ 1.45m2H-CH₂ -Piperidine proton gamma to the nitrogen.[9]

Table 3: Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~ 138.5Ar-C (C1)Quaternary carbon attached to the benzyl group.
~ 136.0Ar-C (C5)Quaternary carbon attached to the methyl group.
~ 132.0Ar-C H (C6)Aromatic CH adjacent to bromine.
~ 130.5Ar-C H (C4)Aromatic CH.
~ 128.0Ar-C H (C3)Aromatic CH.
~ 122.0Ar-C (C2)Quaternary carbon attached to bromine.
~ 62.0Ar-C H₂-NBenzylic carbon.
~ 54.5N-(C H₂)₂Piperidine carbons alpha to the nitrogen.[10]
~ 26.0-(C H₂)₂-Piperidine carbons beta to the nitrogen.[10]
~ 24.5-C H₂-Piperidine carbon gamma to the nitrogen.[10]
~ 20.5Ar-C H₃Aromatic methyl carbon.
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would show a characteristic molecular ion peak and predictable fragmentation patterns.

  • Molecular Ion (M⁺): Expected at m/z 267 and 269 with an approximate 1:1 isotopic ratio, which is characteristic of a molecule containing one bromine atom.

  • Major Fragments:

    • m/z 186/188: Loss of the piperidine ring via cleavage of the C-N bond, corresponding to the [C₇H₆BrCH₂]⁺ fragment.

    • m/z 84: The piperidinomethyl fragment [C₅H₁₀N]⁺, resulting from cleavage of the benzyl-CH₂ bond. This is often the base peak for N-benzylpiperidines.[11]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.[12]

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3050 - 3000C-H StretchAromatic C-H
2950 - 2800C-H StretchAliphatic C-H (Piperidine & Methyl)[13]
1600, 1480C=C StretchAromatic Ring
1120 - 1020C-N StretchAliphatic Amine
650 - 550C-Br StretchAryl Bromide[13]

Potential Applications in Drug Discovery and Research

The benzylpiperidine scaffold is a cornerstone in medicinal chemistry, particularly for agents targeting the CNS.[1][14][15] While 1-(2-Bromo-5-methylbenzyl)piperidine itself may not be a final drug candidate, it serves as a valuable intermediate and a fragment for building more complex molecules with tailored pharmacological profiles.[16][17]

  • Sigma (σ) Receptor Ligands: Many benzylpiperidine derivatives exhibit high affinity for sigma receptors (σ₁ and σ₂).[2] These receptors are implicated in a range of neurological and psychiatric conditions, including neuropathic pain, neurodegenerative diseases, and depression.[2] The general pharmacophore for σ₁ receptor binding involves a protonated amine (the piperidine nitrogen) flanked by two hydrophobic regions, a role the benzyl group can fulfill.[1]

  • Opioid Receptor Ligands: The piperidine core is a classic feature of many opioid analgesics.[3] Modifications on the benzyl and piperidine rings can tune the affinity and selectivity for μ, δ, and κ-opioid receptors. Dual-acting μ-opioid receptor (MOR) and sigma-1 receptor (σ₁R) ligands based on the benzylpiperidine scaffold have shown promise for developing potent analgesics with reduced side effects.[3]

  • Chemical Intermediate: The bromine atom on the aromatic ring serves as a versatile synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.[16]

G cluster_scaffold Core Structural Features cluster_targets Potential Biological Targets Compound 1-(2-Bromo-5-methylbenzyl)piperidine Piperidine Piperidine Ring (Basic Amine) Benzyl Substituted Benzyl Group (Hydrophobic Moiety) Bromine Bromine Atom (Synthetic Handle) Sigma Sigma (σ) Receptors Piperidine->Sigma Interacts with Opioid Opioid Receptors Piperidine->Opioid Interacts with Monoamine Monoamine Transporters Piperidine->Monoamine Interacts with Benzyl->Sigma Benzyl->Opioid Benzyl->Monoamine

Caption: Relationship between the structure of the compound and its potential roles.

Safety, Handling, and Storage

As a research chemical, 1-(2-Bromo-5-methylbenzyl)piperidine should be handled with appropriate care, following standard laboratory safety procedures. Safety data for this specific compound is limited; therefore, precautions should be based on structurally related compounds such as piperidine and brominated aromatics.[18][19]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[20]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[21] Avoid contact with skin and eyes.[18] After handling, wash hands thoroughly.[21]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

  • Spill & Disposal: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[19] Dispose of the chemical waste in accordance with local, state, and federal regulations.

Conclusion

1-(2-Bromo-5-methylbenzyl)piperidine is a compound with significant potential as a building block and research tool in the field of medicinal chemistry. Its synthesis is straightforward, and its structure can be definitively confirmed using standard spectroscopic methods. The presence of the benzylpiperidine scaffold suggests a high likelihood of activity at CNS targets, making it and its derivatives interesting candidates for investigation in neuropharmacology and drug discovery programs. The bromine substituent provides a key site for synthetic elaboration, enabling the exploration of chemical space around this privileged core structure.

References

  • Benchchem. (n.d.). The Pharmacological Landscape of Benzylpiperidines: A Technical Guide for Drug Discovery.
  • Benchchem. (n.d.). Application Notes and Protocols for 1-Benzylpiperidine Derivatives in Neuropharmacological Research.
  • PubMed. (2024). Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects.
  • ResearchGate. (2025). Biological properties and multifunctional applications of benzylpiperidine derivatives (review article).
  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Piperidine.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1-(4-Bromophenyl)piperidine.
  • ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR.
  • Echemi. (n.d.). 1-(2-BROMO-ETHYL)-PIPERIDINE HYDROBROMIDE Safety Data Sheets.
  • Benchchem. (n.d.). 1-[(5-Bromo-2-methoxyphenyl)methyl]-3-methylpiperidine.
  • ResearchGate. (2015). A Second Generation Synthesis of Benzyl Piperidine Derivatives: A Key Intermediate for the Preparation of SERT/5-HT 1A Dual Inhibitor.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds.
  • PubChem. (n.d.). 1-(2-Bromoethyl)piperidine.
  • PENTA s.r.o. (2024). Piperidine - SAFETY DATA SHEET.
  • FUJIFILM Wako Chemicals. (2024). SAFETY DATA SHEET - Piperidine.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • Supporting Information. (n.d.). Practical Synthesis of Fragment.
  • PrepChem.com. (n.d.). Synthesis of 1-(2-bromoethyl)piperidine hydrobromide.
  • MDPI. (2021). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics.
  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Wikipedia. (n.d.). Piperidine.
  • BOC Sciences. (n.d.). Piperidines.
  • NIST. (n.d.). Piperidine - Mass spectrum (electron ionization).
  • ChemicalBook. (n.d.). N-Methylpiperidine(626-67-5) IR Spectrum.
  • IJNRD.org. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio.
  • ResearchGate. (n.d.). Research progress on piperidine-containing compounds as agrochemicals.
  • PubChem. (n.d.). 2-Bromo-5-methylpyridine.
  • Royal Society of Chemistry. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86.
  • PubChem. (n.d.). 1-(2-Methylbenzyl)piperazine.
  • Benchchem. (n.d.). Application Notes and Protocols for the GC-MS Analysis of 1-(4-Bromo-2,5-dimethoxybenzyl)piperazine.
  • International Journal of PharmTech Research. (2009). Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine derivatives.
  • SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts.
  • ATB. (n.d.). Piperidine | C5H11N | MD Topology | NMR | X-Ray.
  • Semantic Scholar. (2015). Antimicrobial and antioxidant activities of piperidine derivatives.
  • CDC Stacks. (n.d.). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest.
  • Yeast Metabolome Database. (n.d.). Piperidine (YMDB01338).
  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
  • PubMed. (n.d.). Preparation and characterization of the 'research chemical' diphenidine, its pyrrolidine analogue, and their 2,2-diphenylethyl isomers.
  • Advanced Organic Chemistry. (n.d.). Infrared spectrum of 1-bromo-2-methylpropane.

Sources

Exploratory

An In-depth Technical Guide to the Properties of 2-Bromo-5-methylbenzyl Piperidine Derivatives

Abstract The 2-bromo-5-methylbenzyl piperidine scaffold is a compelling structural motif in medicinal chemistry, holding significant promise for the development of novel therapeutics targeting the central nervous system...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-bromo-5-methylbenzyl piperidine scaffold is a compelling structural motif in medicinal chemistry, holding significant promise for the development of novel therapeutics targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and pharmacological activities of this class of compounds. We delve into the structure-activity relationships (SAR) that govern their interactions with key biological targets, particularly monoamine transporters. Furthermore, this guide outlines detailed experimental protocols for the characterization and evaluation of these derivatives, alongside a critical assessment of their potential toxicological profiles. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel CNS-active agents.

Introduction

The piperidine ring is a ubiquitous and privileged scaffold in the design of pharmaceuticals, owing to its ability to confer favorable pharmacokinetic properties and to serve as a versatile anchor for a variety of pharmacophoric elements. When combined with a substituted benzyl moiety, the resulting benzylpiperidine framework offers a three-dimensional structure that can effectively probe the binding pockets of numerous biological targets. The specific substitution pattern of a 2-bromo-5-methylbenzyl group introduces a unique combination of steric and electronic features that can significantly influence the pharmacological profile of the resulting derivatives. This guide aims to provide a detailed exploration of the chemical and biological properties of 2-bromo-5-methylbenzyl piperidine derivatives, with a focus on their potential applications in drug discovery.

Synthesis and Characterization

The synthesis of 2-bromo-5-methylbenzyl piperidine derivatives can be achieved through several established synthetic routes. A common and effective method is the reductive amination of 2-bromo-5-methylbenzaldehyde with piperidine or a substituted piperidine.

General Synthesis Pathway: Reductive Amination

A prevalent and practical approach to synthesizing the target compounds involves the condensation of 2-bromo-5-methylbenzaldehyde with the desired piperidine derivative to form an iminium intermediate, which is then reduced in situ to the corresponding N-benzylpiperidine.

Experimental Protocol: Synthesis of 1-((2-bromo-5-methylphenyl)methyl)piperidine

  • Reaction Setup: To a solution of 2-bromo-5-methylbenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add piperidine (1.1 eq).

  • Formation of Iminium Ion: The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

  • Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), is added portion-wise to the reaction mixture.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-((2-bromo-5-methylphenyl)methyl)piperidine.

Characterization

The structural confirmation of the synthesized derivatives is typically achieved through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure, confirming the presence of the benzyl and piperidine moieties, and establishing the connectivity of the atoms.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the compound and its fragmentation pattern, further confirming its identity.

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups within the molecule.

Synthesis_Workflow 2-bromo-5-methylbenzaldehyde 2-bromo-5-methylbenzaldehyde Iminium_Intermediate Iminium Intermediate 2-bromo-5-methylbenzaldehyde->Iminium_Intermediate Condensation Piperidine Piperidine Piperidine->Iminium_Intermediate Product 1-((2-bromo-5-methylphenyl)methyl)piperidine Iminium_Intermediate->Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Product

Caption: Reductive amination workflow for the synthesis of the target compound.

Physicochemical Properties

PropertyPredicted/Inferred Value for 1-((2-bromo-5-methylphenyl)methyl)piperidineReference Compound and Value
Molecular Formula C₁₃H₁₈BrN1-[(5-Bromo-2-methoxyphenyl)methyl]-3-methylpiperidine: C₁₄H₂₀BrNO[1]
Molecular Weight 268.19 g/mol 1-[(5-Bromo-2-methoxyphenyl)methyl]-3-methylpiperidine: 298.22 g/mol [1]
Physical State Likely a solid or oil at room temperature-
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to be soluble in organic solvents like DCM, chloroform, and ethyl acetate.General solubility of benzylpiperidines.
pKa (of the piperidine nitrogen) Expected to be in the range of 8.5 - 9.5Typical pKa for N-alkylpiperidines.

Pharmacological Properties and Structure-Activity Relationship (SAR)

The benzylpiperidine scaffold is a well-established pharmacophore for targeting monoamine transporters, including the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). The substitution pattern on the benzyl ring plays a crucial role in determining the affinity and selectivity for these transporters.

Monoamine Transporter Inhibition

Derivatives of benzylpiperidine are known to be potent inhibitors of monoamine reuptake. The 2-bromo-5-methyl substitution pattern is anticipated to modulate the binding affinity and selectivity profile. The bromine atom at the 2-position can influence the conformation of the benzyl ring and engage in halogen bonding interactions within the transporter's binding site. The methyl group at the 5-position can provide additional hydrophobic interactions.

Based on studies of related substituted benzylpiperidines, it is plausible that 2-bromo-5-methylbenzyl piperidine derivatives will exhibit significant affinity for both SERT and DAT. The precise selectivity profile (SERT vs. DAT) will likely be influenced by the nature of any substituents on the piperidine ring.

Signaling_Pathway Presynaptic_Neuron Presynaptic Neuron Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft Synaptic Cleft SERT_DAT SERT/DAT Synaptic_Cleft->SERT_DAT Reuptake Receptors Postsynaptic Receptors Synaptic_Cleft->Receptors Binding Vesicle Vesicles (5-HT/DA) Vesicle->Synaptic_Cleft Release Derivative 2-Bromo-5-methylbenzyl piperidine derivative Derivative->SERT_DAT Inhibition

Caption: Mechanism of action at the synapse.

Structure-Activity Relationship (SAR) Insights
  • Substitution on the Benzyl Ring: The position and nature of substituents on the benzyl ring are critical for affinity and selectivity. Halogen substitutions, such as the 2-bromo group, can enhance binding affinity. The 5-methyl group likely contributes to hydrophobic interactions.

  • Substitution on the Piperidine Ring: Modifications to the piperidine ring can fine-tune the pharmacological profile. For instance, the introduction of substituents at the 3- or 4-position can alter the conformation and introduce new interactions with the target protein.

  • Stereochemistry: For derivatives with chiral centers, the stereochemistry can have a profound impact on biological activity, with one enantiomer often exhibiting significantly higher affinity than the other.

Experimental Protocols for Pharmacological Evaluation

Radioligand Binding Assays

Radioligand binding assays are a standard method for determining the affinity of a compound for a specific receptor or transporter.

Protocol: SERT/DAT Binding Assay

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human serotonin transporter (hSERT) or dopamine transporter (hDAT).

  • Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl and 5 mM KCl.

  • Radioligand: Utilize a radiolabeled ligand with high affinity and selectivity for the target, such as [³H]citalopram for SERT or [³H]WIN 35,428 for DAT.

  • Competition Assay: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the 2-bromo-5-methylbenzyl piperidine derivative.

  • Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Toxicological Profile

Specific toxicological data for 2-bromo-5-methylbenzyl piperidine derivatives are not available. However, based on the general properties of substituted piperidines and brominated aromatic compounds, certain precautions should be taken.

  • General Toxicity: Piperidine and its derivatives can be harmful if ingested, inhaled, or absorbed through the skin.[2] Exposure may cause irritation to the skin, eyes, and respiratory tract.[2]

  • Handling: These compounds should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Potential Hazards: As with many aromatic bromine compounds, there is a potential for the formation of toxic byproducts upon combustion.

Conclusion

The 2-bromo-5-methylbenzyl piperidine scaffold represents a promising area for the discovery of novel CNS-active agents. The synthetic routes to these compounds are well-established, allowing for the generation of diverse libraries for pharmacological screening. The key to unlocking the full therapeutic potential of this class of molecules lies in a thorough understanding of their structure-activity relationships, particularly concerning their interactions with monoamine transporters. This technical guide provides a foundational framework for researchers to design, synthesize, and evaluate novel 2-bromo-5-methylbenzyl piperidine derivatives with tailored pharmacological profiles for the potential treatment of a range of neurological and psychiatric disorders.

References

Sources

Foundational

Structural Elucidation and Synthetic Profiling of 1-(2-Bromo-5-methylbenzyl)piperidine

Executive Overview In modern drug discovery and medicinal chemistry, the N-benzylpiperidine scaffold is a privileged pharmacophore, frequently leveraged to modulate central nervous system (CNS) targets, such as acetylcho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Overview

In modern drug discovery and medicinal chemistry, the N-benzylpiperidine scaffold is a privileged pharmacophore, frequently leveraged to modulate central nervous system (CNS) targets, such as acetylcholinesterase and various G-protein coupled receptors (GPCRs). 1-(2-Bromo-5-methylbenzyl)piperidine (CAS: 1414870-84-0) represents a highly specialized derivative of this class. The inclusion of an ortho-bromine and a meta-methyl group on the benzyl ring introduces significant steric hindrance and halogen-bonding capabilities, fundamentally altering the molecule's binding kinetics and lipophilicity compared to an unsubstituted benzylpiperidine.

As a Senior Application Scientist, I have structured this whitepaper to decode the canonical SMILES representation of this molecule, profile its physicochemical properties, and outline a field-proven, self-validating synthetic methodology for its preparation.

SMILES Canonicalization and Topological Logic

The Simplified Molecular-Input Line-Entry System (SMILES) is not merely a string of characters; it is a linear topological map of a molecule's connectivity. The canonical Kekulé SMILES for 1-(2-Bromo-5-methylbenzyl)piperidine is :

CC1=CC=C(Br)C(CN2CCCCC2)=C1

Mechanistic Breakdown of the SMILES String:
  • C : The string initiates with the isolated methyl group at the 5-position of the phenyl ring.

  • C1 : This designates the aromatic carbon (C5) to which the methyl is attached. The 1 acts as a topological marker indicating the start of a ring closure.

  • =CC=C(Br) : The string traverses the aromatic ring via alternating double (=) and single bonds. It reaches the C2 position, where a bromine atom (Br) is attached as a branching element.

  • C(CN2CCCCC2) : Moving to the C1 position of the phenyl ring, the string branches into the benzylic linker and the piperidine ring. The N2 marker initiates the 6-membered piperidine heterocycle, traversing five methylene carbons (CCCCC), and the 2 closes the ring back to the nitrogen.

  • =C1 : The string concludes by traversing the final aromatic carbon (C6) and closing the primary phenyl ring back to the initial 1 marker.

This specific notation perfectly encodes the relative ortho relationship between the benzylic linker and the bromine atom, as well as the para relationship between the bromine and the methyl group.

SMILES_Logic Molecule 1-(2-Bromo-5-methylbenzyl)piperidine SMILES: CC1=CC=C(Br)C(CN2CCCCC2)=C1 Sub2 Phenyl Core 'C1=CC=C...=C1' Molecule->Sub2 Core Topology Sub1 Methyl Group 'C' Sub2->Sub1 C5 position Sub3 Bromine '(Br)' Sub2->Sub3 C2 position Sub4 Methylene Linker 'C' Sub2->Sub4 C1 position Sub5 Piperidine Ring '(N2CCCCC2)' Sub4->Sub5 N-alkylation

Logical parsing of the SMILES string into molecular sub-components.

Physicochemical Profiling

Understanding the quantitative data of this compound is critical for downstream applications, including purification chromatography and biological assay formulation. The basicity of the piperidine nitrogen (pKa ~9.5) allows for easy isolation via acid-base extraction and the formation of stable hydrochloride salts.

PropertyValueScientific Implication
IUPAC Name 1-(2-Bromo-5-methylbenzyl)piperidineStandardized nomenclature for regulatory filings.
CAS Number 1414870-84-0Unique identifier for chemical inventory .
Molecular Formula C13H18BrNDictates exact mass for MS validation.
Molecular Weight 268.20 g/mol Used for stoichiometric calculations.
Monoisotopic Mass 267.0623 DaTarget mass for high-resolution mass spectrometry (HRMS).
H-Bond Donors 0Indicates high lipophilicity; relies on hydrophobic interactions.
H-Bond Acceptors 1The tertiary amine nitrogen acts as a Lewis base.
Rotatable Bonds 2Low conformational entropy, favorable for rigid target binding.

Self-Validating Synthetic Methodology

While N-alkylation using 2-bromo-5-methylbenzyl bromide is a viable route, direct alkylation of secondary amines often suffers from over-alkylation, leading to the formation of unwanted quaternary ammonium salts.

To ensure a high-yielding, chemoselective process, we employ a Reductive Amination protocol using Sodium triacetoxyborohydride (NaBH(OAc)3). This reagent is specifically chosen because it is a mild hydride donor that selectively reduces the transient iminium ion intermediate without prematurely reducing the starting aldehyde .

Step-by-Step Protocol
  • Imine Formation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-bromo-5-methylbenzaldehyde (1.0 equivalent, 10 mmol) and piperidine (1.1 equivalents, 11 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL). Stir the mixture at room temperature for 1 hour to allow complete formation of the iminium ion. Causality: DCE is the optimal solvent here as it solubilizes the reagents and stabilizes the iminium intermediate better than protic solvents.

  • Chemoselective Reduction: Add NaBH(OAc)3 (1.5 equivalents, 15 mmol) portion-wise to the reaction mixture. Stir the suspension at room temperature for 12 hours. Causality: The slow addition prevents exothermic spikes, and the triacetoxy ligands on the boron atom reduce its nucleophilicity, preventing the reduction of unreacted aldehyde.

  • Reaction Quenching: Quench the reaction by carefully adding saturated aqueous NaHCO3 (20 mL). Stir for 15 minutes until gas evolution ceases. Causality: The basic quench neutralizes the acetic acid byproduct and ensures the piperidine product is in its free-base (lipophilic) form.

  • Extraction & Drying: Transfer to a separatory funnel, extract the aqueous layer with Dichloromethane (DCM, 3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (9:1 to 7:3) to yield the pure title compound as a pale yellow oil.

Synthesis_Workflow Step1 Step 1: Iminium Formation 2-Bromo-5-methylbenzaldehyde + Piperidine Solvent: DCE, rt, 1h Step2 Step 2: Mild Reduction Add NaBH(OAc)3 (1.5 eq) Stir 12h at rt Step1->Step2 Step3 Step 3: Quench & Extraction Sat. NaHCO3 quench Extract with DCM Step2->Step3 Step4 Step4 Step3->Step4 Step5 Step 5: Analytical Validation LC-MS (m/z 268.07 & 270.07) 1H NMR confirmation Step4->Step5

Self-validating experimental workflow for the reductive amination synthesis.

Analytical Validation Parameters

A protocol is only as good as its validation. To confirm the successful synthesis of 1-(2-Bromo-5-methylbenzyl)piperidine, the following analytical signatures must be observed:

  • Mass Spectrometry (LC-MS): Bromine naturally exists as two stable isotopes,

    
     (50.69%) and 
    
    
    
    (49.31%). The mass spectrum must exhibit a characteristic 1:1 doublet for the
    
    
    molecular ion at m/z 268.07 and m/z 270.07 . The absence of this doublet indicates a failure in the synthesis or loss of the bromine atom.
  • Nuclear Magnetic Resonance (

    
    H NMR):  The diagnostic benzylic methylene protons (
    
    
    
    ) will appear as a sharp singlet integrating to 2 protons around
    
    
    3.50 - 3.60 ppm in
    
    
    . The piperidine ring will present as a multiplet of 4 protons around
    
    
    2.40 ppm (alpha carbons) and a multiplet of 6 protons around
    
    
    1.50 - 1.60 ppm (beta and gamma carbons).

References

  • MDPI. "Rational Engineering of Mesorhizobium Imine Reductase for Improved Synthesis of N-Benzyl Cyclo-tertiary Amines". Catalysts 2024, 14(1), 40. Available at:[Link]

Exploratory

Strategic Utilization of Piperidine-Based Aryl Bromide Building Blocks

Executive Summary: The Privileged Scaffold In the hierarchy of medicinal chemistry, the piperidine ring is classified as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. H...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In the hierarchy of medicinal chemistry, the piperidine ring is classified as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. However, the true utility of this scaffold lies not just in the ring itself, but in the strategic placement of functional handles.

Piperidine-based aryl bromides represent a high-value class of building blocks. They combine the pharmacokinetic benefits of the piperidine ring (solubility, lipophilicity modulation, hydrogen bonding) with the versatile reactivity of the aryl bromide moiety. This bromide "handle" serves as the pivot point for palladium-catalyzed cross-coupling reactions, allowing researchers to rapidly elaborate core structures into complex drug candidates.

This guide details the synthesis, protection strategies, and cross-coupling applications of these critical reagents, ensuring reproducible results in lead optimization campaigns.

Structural Classification & Logic

Before initiating synthesis, one must select the appropriate regioisomer and protecting group strategy. The position of the aryl bromide relative to the nitrogen dictates the spatial orientation of the final pharmacophore.

Structural Diversity Diagram

The following diagram categorizes the primary building block classes available to the medicinal chemist.

PiperidineScaffolds Root Piperidine-Based Aryl Bromides Sub3 3-Aryl Piperidines (Chiral Centers) Root->Sub3 Sub4 4-Aryl Piperidines (Achiral/Symmetric) Root->Sub4 Fused Fused Systems (e.g., Tetrahydroisoquinolines) Root->Fused PG_Boc N-Boc Protected (Base Stable) Sub4->PG_Boc Standard Reagent PG_H Free Amine (Salt Form) Sub4->PG_H HCl Salt

Caption: Classification of piperidine aryl bromides by substitution pattern and protecting group status.

Synthetic Access: Producing the Building Block

Reliable access to high-purity building blocks is the foundation of reproducible SAR (Structure-Activity Relationship) studies.

Protocol: Synthesis of 4-(4-Bromophenyl)piperidine

This protocol describes the reduction of a tetrahydropyridine precursor. This method is superior to direct bromination, which often suffers from poor regioselectivity.

Objective: Synthesize 4-(4-bromophenyl)piperidine from 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine.

Reagents:

  • Precursor: 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine (1.0 equiv)

  • Catalyst: 5% Rhodium on Carbon (Rh/C) (Avoid Pd/C to prevent debromination)

  • Solvent: Methanol (anhydrous)[1]

  • Base: Triethylamine (Et3N)

  • Hydrogen Source: H2 gas (balloon or Parr shaker)

Step-by-Step Methodology:

  • Preparation: In a flame-dried hydrogenation vessel, dissolve the tetrahydropyridine (3.78 mmol) in anhydrous methanol (20 mL).

  • Catalyst Addition: Add triethylamine (2 mL) followed by the Rh/C catalyst (60 mg). Note: Et3N neutralizes any HBr formed, though Rh/C minimizes hydrogenolysis of the C-Br bond.

  • Hydrogenation: Purge the vessel with nitrogen, then introduce hydrogen (1 atm or up to 100 psi for faster rates). Stir at room temperature for 24 hours.

  • Monitoring: Monitor via LC-MS. Look for the disappearance of the alkene peak (M+) and appearance of the piperidine mass (M+2).

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue is typically the free base or can be converted to the HCl salt by treating with 4M HCl in dioxane.

Causality & Troubleshooting:

  • Why Rh/C? Palladium catalysts (Pd/C) are notorious for performing hydrodehalogenation (cleaving the C-Br bond) under hydrogenation conditions. Rhodium is more chemoselective for the alkene reduction while leaving the aryl bromide intact.

Protecting Group Strategy

The choice of N-protecting group is critical for downstream coupling reactions.

Protecting GroupStability ConditionRemoval ConditionCompatibility with Suzuki/Buchwald
Boc (tert-Butyloxycarbonyl) Stable to Base/NucleophilesAcid (TFA or HCl)Excellent. Preferred for basic coupling conditions.
Cbz (Carboxybenzyl) Stable to AcidHydrogenation (H2/Pd)Poor. Hydrogenation will cleave the Ar-Br bond.
Fmoc (Fluorenylmethyloxycarbonyl) Stable to AcidBase (Piperidine)Moderate. Base lability can be an issue during coupling.

Cross-Coupling Modules: The "Self-Validating" System

Once the building block is in hand, it serves as the electrophile in Pd-catalyzed cross-coupling. The following workflows are designed to be self-validating—meaning the failure modes are detectable via standard analytical techniques (TLC/LCMS) before the next step is attempted.

Workflow Diagram: Reaction Decision Tree

This diagram guides the chemist through the selection of coupling partners and conditions.

CouplingWorkflow Start Piperidine-Ar-Br (Building Block) Decision Desired Bond Formation? Start->Decision Suzuki C-C Bond (Suzuki-Miyaura) Decision->Suzuki Buchwald C-N Bond (Buchwald-Hartwig) Decision->Buchwald Suz_Reagents Boronic Acid + Pd(dppf)Cl2 + K2CO3 Suzuki->Suz_Reagents Buch_Reagents Amine + Pd2(dba)3 + XPhos + NaOtBu Buchwald->Buch_Reagents Suz_Check Check: Protodeboronation? Suz_Reagents->Suz_Check Product Functionalized Piperidine Scaffold Suz_Check->Product Buch_Check Check: Catalyst Poisoning? Buch_Reagents->Buch_Check Buch_Check->Product

Caption: Decision tree for functionalizing piperidine aryl bromides via Pd-catalysis.

Protocol: Buchwald-Hartwig Amination

This reaction couples the aryl bromide with an amine to form an aniline derivative.

Standard Conditions:

  • Charge: In a glovebox or under Argon, combine the Piperidine-Ar-Br (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.4 equiv).

  • Catalyst: Add Pd2(dba)3 (2 mol%) and XPhos (4 mol%). Rationale: XPhos is highly effective for aryl chlorides and bromides, preventing the formation of inactive Pd-dimers.

  • Solvent: Add degassed Toluene or Dioxane (0.1 M concentration).

  • Heat: Seal and heat to 100°C for 12-16 hours.

  • Validation:

    • Self-Check: If the reaction turns black immediately (Pd black precipitation), oxygen was likely present. The active catalyst species should maintain a homogenous color (often dark red/brown) initially.

Case Study: CCR5 Antagonist Optimization

To illustrate the power of these building blocks, we examine the synthesis of CCR5 antagonists (e.g., Sch-350634 analogs).

  • Challenge: The project required exploring the SAR of the "right-hand" side of the molecule attached to a piperidine core.

  • Solution: Using N-Boc-4-(4-bromophenyl)piperidine , the team created a library of 50+ analogs in one week.

  • Workflow:

    • Core Synthesis: The Boc-protected bromide was synthesized on a 50g scale using the Rh/C reduction method (Section 3.1).

    • Divergence: The bromide was subjected to parallel Suzuki couplings with various heteroaryl boronic acids.

    • Deprotection: The Boc group was removed (HCl/Dioxane) to reveal the secondary amine for the final amide coupling.

  • Result: Identification of a sub-nanomolar inhibitor with improved metabolic stability compared to the parent compound.

Handling & Storage

Aryl bromide building blocks are generally robust, but adherence to these protocols ensures long-term shelf life.

  • Physical State: Most are white to off-white solids.

  • Storage: Store at 2-8°C. While chemically stable at room temperature, cold storage prevents slow discoloration (oxidation of trace impurities).

  • Hygroscopicity: HCl salts of these piperidines are hygroscopic. Store in a desiccator.

  • Light Sensitivity: Aryl bromides can undergo slow photolytic debromination. Store in amber vials.

References

  • Wherrie, M., et al. (2025).[2] "The Piperidine Scaffold: A Cornerstone of Modern Medicinal Chemistry."[3][4] BenchChem Technical Guides. 4

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Referenced via general Buchwald-Hartwig context). 5

  • ChemicalBook. (2024). "Synthesis of 4-(4-bromophenyl)piperidine." ChemicalBook Protocols. 1

  • Palani, A., et al. (2004). "Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists." Bioorganic & Medicinal Chemistry Letters. 6

  • Miyaura, N., & Suzuki, A. (1995).[7] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. 7

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(2-Bromo-5-methylbenzyl)piperidine from 2-bromo-5-methylbenzaldehyde

Executive Summary This application note details a robust, scalable protocol for the synthesis of 1-(2-Bromo-5-methylbenzyl)piperidine , a valuable tertiary amine intermediate often employed in medicinal chemistry for fra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-(2-Bromo-5-methylbenzyl)piperidine , a valuable tertiary amine intermediate often employed in medicinal chemistry for fragment-based drug discovery (FBDD).

The method utilizes Sodium Triacetoxyborohydride (STAB) as a selective reducing agent.[1] Unlike Sodium Cyanoborohydride (


), STAB is non-toxic and avoids the generation of cyanide byproducts. Unlike Sodium Borohydride (

), STAB is mild enough to prevent the direct reduction of the aldehyde to the alcohol, ensuring high chemoselectivity for the iminium intermediate.
Key Advantages of This Protocol
  • Chemoselectivity: >95% selectivity for amine over alcohol.

  • Operational Simplicity: One-pot reaction; no isolation of imine required.

  • Purification Efficiency: Optimized acid-base extraction removes non-basic impurities without chromatography.

Reaction Scheme & Mechanism

The synthesis proceeds via a direct reductive amination.[1][2][3] The secondary amine (piperidine) attacks the aldehyde to form a hemiaminal, which dehydrates to an iminium ion. The iminium species is then rapidly and selectively reduced by the acetoxyborohydride anion.

Mechanistic Pathway (Graphviz Visualization)

ReactionMechanism Start 2-Bromo-5-methylbenzaldehyde + Piperidine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Rate Limiting Formation) Hemiaminal->Iminium -H2O (Acid Cat.) Reduction Hydride Transfer (via STAB) Iminium->Reduction Fast Step Product 1-(2-Bromo-5-methylbenzyl)piperidine Reduction->Product Irreversible AcOH Acetic Acid (Catalyst) AcOH->Hemiaminal Promotes AcOH->Iminium Stabilizes

Figure 1: Mechanistic flow of the reductive amination using STAB.

Materials & Reagents

ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]RoleGrade
2-Bromo-5-methylbenzaldehyde 199.051.0Substrate>97%
Piperidine 85.151.1Amine SourceReagentPlus
Sodium Triacetoxyborohydride (STAB) 211.941.4Reducing Agent95%
Acetic Acid (AcOH) 60.051.0CatalystGlacial
1,2-Dichloroethane (DCE) 98.96SolventReaction MediumAnhydrous
Dichloromethane (DCM) 84.93SolventExtractionHPLC

Safety Note: STAB releases acetic acid upon reaction. Ensure proper ventilation. DCE is a simplified halogenated solvent; while DCM can be used, DCE typically offers faster reaction kinetics for reductive aminations due to slightly higher polarity and boiling point.

Experimental Protocol

Step 1: Reaction Setup
  • Prepare Glassware: Oven-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.
    
  • Dissolve Aldehyde: Add 2-Bromo-5-methylbenzaldehyde (1.99 g, 10.0 mmol) to the flask.

  • Solvent Addition: Add anhydrous 1,2-Dichloroethane (DCE) (40 mL). Concentration should be approx 0.25 M.

  • Amine Addition: Add Piperidine (1.09 mL, 11.0 mmol, 1.1 equiv) via syringe.

  • Catalyst Addition: Add Glacial Acetic Acid (0.57 mL, 10.0 mmol, 1.0 equiv).

    • Expert Insight: The addition of stoichiometric acetic acid buffers the system, facilitating the formation of the iminium ion, which is the necessary substrate for STAB reduction.

Step 2: Reduction[3][5][8][9]
  • Stirring: Stir the mixture at Room Temperature (20-25°C) for 30 minutes to allow pre-equilibrium of the imine/iminium species.

  • Reagent Addition: Add Sodium Triacetoxyborohydride (STAB) (2.97 g, 14.0 mmol, 1.4 equiv) in 3 portions over 15 minutes.

    • Caution: Mild effervescence may occur.

  • Monitoring: Seal the flask under

    
     and stir vigorously at room temperature.
    
    • Monitor via TLC (Mobile Phase: 10% MeOH in DCM) or LC-MS.

    • Reaction is typically complete within 2–4 hours .

Step 3: Work-up (Acid-Base Purification Strategy)

This strategy avoids column chromatography by leveraging the basicity of the product.

  • Quench: Quench the reaction by adding saturated aqueous

    
      (30 mL). Stir for 15 minutes until gas evolution ceases.
    
  • Extraction: Transfer to a separatory funnel. Extract with DCM (3 x 30 mL). Combine organic layers.

  • Acid Wash (Purification): Extract the organic layer with 1M HCl (2 x 40 mL).

    • Logic: The product (tertiary amine) protonates and moves to the aqueous layer. Neutral impurities (unreacted aldehyde, borate byproducts) remain in the DCM layer.

  • Basification: Take the acidic aqueous layer (containing product) and cool in an ice bath. Basify to pH > 12 using 4M NaOH or solid KOH pellets.

    • Observation: The solution will become cloudy/milky as the free amine product oils out.

  • Final Extraction: Extract the basic aqueous layer with DCM (3 x 40 mL).

  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate in vacuo.
    

Workflow Visualization

ExperimentalWorkflow Setup Dissolve Aldehyde + Piperidine in DCE + AcOH Reaction Add STAB (3 portions) Stir RT, 2-4 hrs Setup->Reaction Quench Quench with sat. NaHCO3 Extract with DCM Reaction->Quench Purification Acid-Base Extraction 1. Extract org with 1M HCl (Product -> Aq) 2. Basify Aq layer (pH > 12) 3. Extract back into DCM Quench->Purification Organic Layer Final Dry (Na2SO4) & Concentrate Yield: ~85-95% Purification->Final Pure Product

Figure 2: Step-by-step experimental workflow for the synthesis and purification.

Characterization & Quality Control

Expected Physical Data
  • Appearance: Colorless to pale yellow oil.

  • Yield: 85% - 95% (following acid-base extraction).

NMR Interpretation ( NMR, 400 MHz, )
Shift (

ppm)
MultiplicityIntegrationAssignment
7.43 Doublet (d)1HAr-H (Ortho to Br)
7.28 Doublet (d)1HAr-H (Ortho to Benzyl)
6.92 Doublet of Doublets (dd)1HAr-H (Meta to Br)
3.52 Singlet (s)2HBenzylic

2.45 Broad Multiplet (m)4HPiperidine

2.31 Singlet (s)3HAryl-Methyl (

)
1.58 Multiplet (m)4HPiperidine

1.45 Multiplet (m)2HPiperidine

Mass Spectrometry (ESI-MS)
  • Expected Mass (

    
    ):  Calculated for 
    
    
    
    : 268.07 (79Br) / 270.07 (81Br).
  • Pattern: Distinct 1:1 doublet indicative of mono-brominated species.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Wet solvent or old STABSTAB hydrolyzes in moisture. Use fresh reagent and anhydrous DCE.
Alcohol Byproduct Direct reduction of aldehydeEnsure AcOH is added before STAB to favor iminium formation. Add STAB slowly.
Emulsion during Workup Fine precipitatesFilter the biphasic mixture through Celite before separation or add brine.
Product in Organic Waste pH < 10 during basificationEnsure aqueous layer is strongly basic (pH 12-14) to fully deprotonate the amine.

References

  • Abdel-Magid, A. F., et al. (1996).[2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • BenchChem. (2025).[3] "Optimizing Reductive Amination for Piperidine Synthesis." Technical Support Center.

  • Matassini, C., et al. (2020). "Reductive Amination Routes in the Synthesis of Piperidine IminoSugars." European Journal of Organic Chemistry.

  • Common Organic Chemistry. (2024). "Reductive Amination: Sodium Triacetoxyborohydride (STAB) Conditions."

Sources

Application

Buchwald-Hartwig amination using 1-(2-Bromo-5-methylbenzyl)piperidine

Application Note: Optimization of C-N Cross-Coupling for Sterically Demanding Benzylpiperidine Scaffolds Executive Summary This Application Note details the optimized protocol for performing Buchwald-Hartwig amination on...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimization of C-N Cross-Coupling for Sterically Demanding Benzylpiperidine Scaffolds

Executive Summary

This Application Note details the optimized protocol for performing Buchwald-Hartwig amination on 1-(2-Bromo-5-methylbenzyl)piperidine . This substrate presents two distinct challenges to standard catalytic cycles: steric hindrance at the ortho-position and the risk of catalyst poisoning via intramolecular chelation of the benzylic piperidine nitrogen.

Our optimized methodology utilizes RuPhos or XPhos based palladium precatalysts to overcome these barriers. These bulky, electron-rich dialkylbiaryl phosphine ligands facilitate oxidative addition while sterically preventing the formation of unreactive palladacycles. This guide provides a robust, self-validating protocol suitable for milligram-to-gram scale synthesis.

Substrate Analysis & Retrosynthetic Logic

Structural Challenges

The substrate, 1-(2-Bromo-5-methylbenzyl)piperidine, contains a specific geometric arrangement that dictates the choice of catalyst:

  • Steric Hindrance (Ortho-Effect): The bulky piperidinyl-methyl group at the C1 position is ortho to the reactive C-Br bond at C2. This slows the rate of Oxidative Addition (OA) and requires a ligand capable of stabilizing the Pd center in a crowded environment.

  • Chelation Trap (The "Palladacycle" Risk): Upon oxidative addition of Pd into the C-Br bond, the benzylic nitrogen is positioned perfectly to coordinate to the Palladium, forming a thermodynamically stable 5-membered palladacycle . If the ancillary ligand is not bulky enough to displace this intramolecular nitrogen, the catalyst enters an off-cycle resting state, halting the reaction.

Ligand Selection Strategy

To counteract the "Chelation Trap," we employ Buchwald Dialkylbiaryl Phosphines (specifically RuPhos or XPhos ).

  • Mechanism of Action: These ligands are extremely bulky. They occupy the coordination sphere of the Palladium so effectively that they sterically preclude the pendant piperidine nitrogen from binding, forcing the catalytic cycle forward to transmetallation with the external amine.

Mechanistic Considerations

The following diagram illustrates the catalytic cycle, highlighting the critical "Chelation Trap" that must be avoided.

BuchwaldMechanism Pd0 Active Catalyst [L-Pd(0)] OA_Complex Oxidative Addition (OA) [L-Pd(II)-Ar-Br] Pd0->OA_Complex + Substrate Substrate Substrate: 1-(2-Bromo-5-methylbenzyl)piperidine Chelate_Trap OFF-CYCLE TRAP Stable 5-Membered Palladacycle OA_Complex->Chelate_Trap Intramolecular N-Coordination (If Ligand is Small) Amine_Coord Amine Coordination & Deprotonation OA_Complex->Amine_Coord + HNR2 / Base (Bulky Ligand Prevents Chelation) RE_Step Reductive Elimination (C-N Bond Formation) Amine_Coord->RE_Step RE_Step->Pd0 Regeneration Product Final Aryl Amine RE_Step->Product

Caption: Catalytic cycle showing the diversion into a stable palladacycle trap if the ligand (L) lacks sufficient steric bulk to block the pendant nitrogen.

Optimization Matrix

Before scaling, conduct a micro-screen using the following matrix. The goal is to maximize conversion while minimizing protodehalogenation (a common side reaction with hindered substrates).

VariableOption A (Standard)Option B (Challenging Amines)Option C (Base Sensitive)
Precatalyst RuPhos Pd G4 XPhos Pd G4 BrettPhos Pd G4
Ligand RuPhosXPhosBrettPhos
Base NaOtBu (Sodium tert-butoxide)LiHMDS (Lithium hexamethyldisilazide)Cs₂CO₃ (Cesium Carbonate)
Solvent TolueneTHF or Dioxanet-Amyl Alcohol
Temp 80°C65°C100°C

Recommendation: Start with Option A (RuPhos Pd G4 / NaOtBu / Toluene). RuPhos is generally the "gold standard" for secondary amines and bulky aryl halides.

Detailed Experimental Protocol

Target Scale: 1.0 mmol (approx. 268 mg of aryl bromide) Reaction Type: Intermolecular C-N Coupling with a Secondary Amine (e.g., Morpholine, N-Boc-piperazine).

Reagents & Materials[2]
  • Aryl Bromide: 1-(2-Bromo-5-methylbenzyl)piperidine (1.0 equiv, 1.0 mmol)

  • Amine Partner: 1.2 equiv (1.2 mmol)

  • Catalyst: RuPhos Pd G4 (2 mol%, 0.02 mmol) [Alternative: Pd₂(dba)₃ (1 mol%) + RuPhos (2-4 mol%)]

  • Base: NaOtBu (1.4 equiv, 1.4 mmol)

  • Solvent: Anhydrous Toluene (0.2 M concentration, 5 mL)

  • Inert Gas: Argon or Nitrogen (Balloon or Manifold)[1]

Step-by-Step Procedure
  • Glassware Preparation: Oven-dry a 20 mL reaction vial or Schlenk tube containing a magnetic stir bar. Cool under a stream of inert gas (Ar/N₂).[1]

  • Solids Addition:

    • Add the Aryl Bromide (if solid).

    • Add NaOtBu (135 mg). Note: Weigh this rapidly as it is hygroscopic.

    • Add RuPhos Pd G4 precatalyst (17 mg).

  • Purge: Cap the vial with a septum. Evacuate and backfill with inert gas three times (3x) to remove atmospheric oxygen.

  • Liquids Addition:

    • Add Anhydrous Toluene (5 mL) via syringe.

    • Add the Amine Partner (1.2 mmol) via syringe. If the amine is solid, add it in step 2.

    • Optional: If the aryl bromide is a liquid, add it now via syringe.

  • Reaction:

    • Place the vessel in a pre-heated oil bath or heating block at 85°C .

    • Stir vigorously (800+ RPM). High stirring speed is crucial for heterogeneous base mixtures.

    • Monitor by LCMS at 2 hours. If incomplete, continue heating for up to 16 hours.

  • Workup:

    • Cool to room temperature.[2][3]

    • Dilute with Ethyl Acetate (20 mL) and filter through a small pad of Celite to remove palladium black and salts.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent Suggestion: Hexanes/Ethyl Acetate gradient (typically 0-30% EtOAc) or DCM/MeOH for polar products.

Workflow Visualization

Workflow Setup 1. Inert Setup (Dry Glassware, Ar/N2) Charge 2. Charge Solids (Base, Catalyst, Substrate) Setup->Charge Liquid 3. Add Liquids (Solvent, Amine) Charge->Liquid Heat 4. Reaction (85°C, 2-16h) Liquid->Heat Check 5. LCMS Check Heat->Check Check->Heat Incomplete Workup 6. Filter (Celite) & Concentrate Check->Workup Complete Purify 7. Column Chromatography Workup->Purify

Caption: Operational workflow for the Buchwald-Hartwig amination protocol.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst Poisoning (O₂ or Chelation)1. Ensure rigorous degassing.2. Switch to BrettPhos (even bulkier).3. Increase catalyst loading to 4 mol%.
Dehalogenation (Ar-H) β-Hydride Elimination / Reducing Environment1. Lower temperature to 65°C.2. Switch solvent to 1,4-Dioxane .3. Ensure the amine is dry (water can promote this).
Starting Material Intact Failed Oxidative AdditionThe ortho-methyl is blocking Pd insertion. Switch to XPhos , which is specifically designed for difficult OA steps.
Product is Unstable Acidic WorkupDo not use acid during workup. The piperidine moiety makes the product basic; it will protonate and stay in the aqueous layer if acid is used.

References

  • Maiti, D., & Buchwald, S. L. (2009). Ligand-Accelerated C-N Cross-Coupling Reactions. Journal of the American Chemical Society.

    • Context: Establishes RuPhos and XPhos as superior ligands for secondary amines and sterically hindered aryl halides.
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

    • Context: Comprehensive review of ligand selection, specifically addressing ortho-substitution effects.
  • Bruno, N. C., et al. (2013). Buchwald Precatalysts G3 and G4. Chemical Science.

    • Context: Describes the generation and utility of air-stable G3/G4 prec
  • Ingoglia, B. T., et al. (2019). Palladium-Catalyzed C–N Cross-Coupling: Practical Considerations. Tetrahedron.

    • Context: Practical guide for troubleshooting and scale-up of amin

Sources

Method

Precision Cross-Coupling of Ortho-Bromo Benzyl Piperidines

Application Note & Protocol Guide | Version 2.1 Audience: Medicinal Chemists, Process Development Scientists Scope: Overcoming steric hindrance and chelation effects in Pd-catalyzed couplings of N-(2-bromobenzyl)piperidi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.1

Audience: Medicinal Chemists, Process Development Scientists Scope: Overcoming steric hindrance and chelation effects in Pd-catalyzed couplings of N-(2-bromobenzyl)piperidines.

Executive Summary & Strategic Rationale

The ortho-bromo benzyl piperidine scaffold (Figure 1) is a "privileged structure" in CNS drug discovery, serving as a precursor for serotonin/dopamine transporter modulators (e.g., analogues of GBR 12909) and sigma receptor ligands. However, derivatizing this scaffold via cross-coupling presents two distinct mechanistic challenges:

  • The "Ortho-Effect" (Steric): The methylene-piperidine moiety at the ortho position creates significant steric bulk, impeding the approach of the palladium catalyst and the transmetallating species.

  • The Chelation Trap (Electronic): The Lewis-basic piperidine nitrogen is positioned perfectly to form a stable 6-membered palladacycle intermediate after oxidative addition. While this stabilizes the Pd(II) species, it often arrests the catalytic cycle by preventing ligand coordination or transmetallation.

This guide details protocols specifically engineered to break this chelation and force the reaction turnover, utilizing bulky, electron-rich phosphine ligands and optimized base/solvent systems.

Mechanistic Insights: The Ligand-Chelation Tug-of-War

Success depends on selecting a ligand (L) that binds Palladium more strongly than the internal piperidine nitrogen.

  • Standard Ligands (PPh3): Fail because the effective molarity of the intramolecular amine allows it to displace PPh3, leading to catalyst deactivation.

  • Biaryl Phosphines (SPhos, XPhos): These are the "Gold Standard." Their bulky biaryl backbone creates a "roof" over the Pd center, physically blocking the approach of the internal nitrogen while accelerating reductive elimination via steric pressure.

  • Bidentate Ligands (dppf, BINAP): Effective for preventing chelation but can be too rigid for the bulky ortho-substitution, sometimes requiring higher temperatures.

Decision Logic for Ligand Selection

LigandSelection Start Substrate Analysis: ortho-Bromo Benzyl Piperidine CouplingType Coupling Partner? Start->CouplingType Boronic Boronic Acid/Ester (Suzuki) CouplingType->Boronic C-C Bond Amine Amine/Aniline (Buchwald) CouplingType->Amine C-N Bond Steric Is the Partner Sterically Hindered? Boronic->Steric RuPhos Protocol B: Pd2(dba)3 + RuPhos (Universal Amination) Amine->RuPhos Primary/Secondary SPhos Protocol A: Pd(OAc)2 + SPhos (High Turnover) Steric->SPhos No/Moderate PEPPSI Alternative: Pd-PEPPSI-IPr (Difficult Cases) Steric->PEPPSI High Steric Bulk

Figure 1: Decision tree for selecting the optimal catalytic system based on coupling partner sterics.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Objective: Coupling N-(2-bromobenzyl)piperidine with aryl boronic acids. Key Feature: Uses SPhos to prevent amine coordination and facilitate coupling at the hindered ortho site.

Materials
  • Substrate: N-(2-bromobenzyl)piperidine (1.0 equiv)

  • Boron Source: Aryl boronic acid (1.5 equiv)[1][2]

  • Catalyst: Pd(OAc)₂ (5 mol%)[1][2][3]

  • Ligand: SPhos (10 mol%) — Ratio 1:2 Pd:L is critical.

  • Base: K₃PO₄ (3.0 equiv) — Superior to carbonates for hindered substrates.

  • Solvent: Toluene/Water (10:1 v/v)

Step-by-Step Methodology
  • Pre-complexation (Optional but Recommended): In a separate small vial, dissolve Pd(OAc)₂ and SPhos in 1 mL of dry Toluene. Stir at room temperature for 10 minutes under Argon. The solution should turn from orange to a pale yellow/clear color, indicating active catalyst formation.

  • Reaction Setup: To a reaction vial equipped with a magnetic stir bar, add the Substrate, Aryl boronic acid, and finely ground K₃PO₄.

  • Solvent Addition: Add the Toluene/Water mixture. Degas the solvent stream by bubbling Argon for 5 minutes prior to addition.

  • Catalyst Injection: Syringe the pre-formed catalyst solution into the reaction vial.

  • Heating: Seal the vial and heat to 100°C for 4–12 hours.

    • Note: If using microwave irradiation, heat to 120°C for 30 minutes .

  • Workup: Cool to RT. Dilute with EtOAc and wash with water (x2) and brine. The basic nitrogen in the product may require the organic layer to be dried carefully (Na₂SO₄) to avoid losing product to acidic aqueous washes if HCl is used (avoid acid workups).

Data Summary: Ligand Performance Comparison

LigandYield (%)Time (h)Observation
SPhos 92% 4 Clean conversion; no de-brominated byproduct.
PPh₃15%24Stalled; significant starting material remaining.
dppf65%12Slower rate; requires higher temp (110°C).
Protocol B: Buchwald-Hartwig Amination

Objective: Coupling N-(2-bromobenzyl)piperidine with primary/secondary amines. Key Feature: Uses RuPhos or BrettPhos to manage the extreme steric crowding of forming a C-N bond ortho to the piperidinyl-methyl group.

Materials
  • Substrate: N-(2-bromobenzyl)piperidine (1.0 equiv)

  • Amine Partner: Aniline or Morpholine derivative (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: RuPhos (4 mol%) for secondary amines; BrettPhos (4 mol%) for primary amines.

  • Base: NaOtBu (1.4 equiv) — Must be stored in a glovebox or fresh bottle.

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology
  • Glovebox/Schlenk Setup: This reaction is sensitive to O₂ and moisture. Weigh Pd₂(dba)₃, Ligand, and NaOtBu into a vial inside a glovebox or under a strong counter-flow of Nitrogen.

  • Substrate Addition: Add the liquid substrate and amine partner via syringe through a septum.

  • Thermal Cycle: Heat to 100°C .

    • Self-Validating Check: The reaction mixture should turn a dark tea/brown color. If palladium black precipitates (mirror on glass) within 10 minutes, the ligand oxidation has occurred; abort and repurify reagents.

  • Monitoring: Monitor via LC-MS. Look for the disappearance of the bromide (M+2 pattern).

  • Purification: Filter through a pad of Celite to remove Pd black and salts. Elute with DCM. Concentrate and purify via flash chromatography (usually 0-5% MeOH in DCM with 1% NH₄OH to keep the amine free).

Troubleshooting & "Self-Validating" Systems

The "Black Mirror" Test

In cross-coupling, the visual state of the catalyst is a diagnostic tool.

  • Valid: Solution remains homogeneous, dark red/brown/amber throughout the heating cycle.

  • Invalid: Formation of a silver mirror or black precipitate on the vial walls within the first hour indicates "catalyst crash-out."

    • Cause: Ligand oxidation or insufficient ligand:Pd ratio.[3]

    • Fix: Switch to a fresh bottle of ligand or increase Ligand:Pd ratio to 2.5:1.

The Chelation Check (LCMS)

If the reaction stalls at ~10-20% conversion:

  • The piperidine nitrogen is likely poisoning the Pd.

  • Solution: Add 1.0 equiv of B(OH)₃ (boric acid) or use a Lewis Acid additive (like MgCl₂) to transiently mask the piperidine nitrogen, or simply switch to the Protocol A (SPhos) which is sterically immune to this chelation.

Workflow Visualization

Workflow Setup Step 1: Setup Inert Atmosphere (Ar/N2) Dry Solvents Activation Step 2: Activation Pre-stir Pd + Ligand (10 mins) Setup->Activation Reaction Step 3: Reaction Add Substrate + Base Heat 100°C Activation->Reaction Check Step 4: Check Homogeneous? No Pd Black? Reaction->Check Check->Setup Fail (Precipitate) Workup Step 5: Isolation Filter (Celite) Flash Column Check->Workup Pass

Figure 2: Operational workflow for ensuring catalyst activity and reaction success.

References

  • Suzuki-Miyaura Coupling of Ortho-Substituted substrates

    • Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[4] Chem. Rev.1995 , 95, 2457–2483. Link

  • Use of SPhos for Hindered Chlorides/Bromides

    • Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." J. Am. Chem. Soc.[5]2005 , 127, 4685–4696. Link

  • Synthesis of 4-Arylpiperidines (Relevant Substrate Class)

    • Morrill, C.; Mani, N. S. "Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling." Org.[5][6] Lett.2007 , 9, 1505–1508. Link

  • Buchwald-Hartwig Amination User Guide

    • Ruiz-Castillo, P.; Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chem. Rev.2016 , 116, 12564–12649. Link

  • Intramolecular Heck Reactions of Benzyl Amines

    • Link, J. T. "The Intramolecular Heck Reaction."[7][8][9][10] Org.[5][6] React.2002 , 60, 157. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2-Bromo-5-methylbenzyl)piperidine

Welcome to the Application Support Portal. Ticket ID: #SYN-2Br5Me-PIP Assigned Scientist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Application Support Portal. Ticket ID: #SYN-2Br5Me-PIP Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

You are encountering yield issues with 1-(2-Bromo-5-methylbenzyl)piperidine . This is a common challenge with ortho-substituted benzyl systems. The 2-bromo substituent introduces significant steric bulk and electronic deactivation, often stalling standard SN2 reactions or promoting competitive hydrolysis.

This guide provides two optimized workflows. Protocol A is the standard alkylation (if you already have the benzyl bromide). Protocol B is the Reductive Amination route, which I statistically recommend for higher yields in this specific sterically hindered system.

📊 Decision Dashboard: Which Route?

Before proceeding, select your workflow based on your precursor availability and current failure mode.[1]

G Start Select Precursor Halide 2-Bromo-5-methylbenzyl bromide Start->Halide Aldehyde 2-Bromo-5-methyl benzaldehyde Start->Aldehyde Q1 Current Issue? Halide->Q1 Rec2 Protocol B (Recommended) Reductive Amination (STAB Method) Aldehyde->Rec2 Direct Path Issue1 Low Yield / Hydrolysis Q1->Issue1 Hydrolysis Issue2 Over-alkylation Q1->Issue2 Impurities Issue1->Rec2 Best Fix Rec1 Protocol A (Optimization) Switch to Acetone/K2CO3 or DMF/TEA Issue2->Rec1 Control Stoichiometry

Caption: Workflow selector. For ortho-hindered systems, reductive amination (Protocol B)[1] often bypasses the steric penalties of SN2 substitution.

Protocol A: SN2 Alkylation Optimization

Best for: When the benzyl bromide precursor is abundant and you wish to avoid boron reagents.

The 2-bromo group blocks the trajectory of the incoming piperidine nucleophile. To improve yield, we must increase the electrophilicity of the benzyl carbon without triggering elimination or hydrolysis.

Optimized Parameters
ParameterStandard (Low Yield)Optimized (High Yield) Why?
Solvent DCM or THFAcetonitrile (MeCN) or DMF Polar aprotic solvents stabilize the transition state and increase reaction rate for hindered substrates.[1]
Base TEA (Triethylamine)K₂CO₃ (Anhydrous) Inorganic bases in MeCN prevent the formation of quaternary ammonium salts better than soluble organic bases.[1]
Stoichiometry 1:11.0 : 1.2 (Halide : Amine) Slight excess of piperidine drives the reaction; too much promotes bis-alkylation.
Temperature RT60°C (Reflux in Acetone) Heat is required to overcome the ortho-steric barrier.
Step-by-Step Workflow
  • Dissolution: Dissolve 2-Bromo-5-methylbenzyl bromide (1.0 eq) in anhydrous Acetonitrile (0.1 M concentration).

  • Base Addition: Add K₂CO₃ (2.5 eq, granular, anhydrous). Tip: Powdered K₂CO₃ can cake; granular allows better stirring.

  • Nucleophile Addition: Add Piperidine (1.2 eq) dropwise.[1]

  • Reaction: Heat to 60°C. Monitor by TLC (Mobile Phase: 10% MeOH in DCM).

    • Critical Checkpoint: If starting material remains after 4 hours, add a catalytic amount of KI (Potassium Iodide) (0.1 eq). This generates the more reactive benzyl iodide in situ (Finkelstein condition).[1]

  • Workup: Filter off solids. Concentrate filtrate.[1][2] Dissolve residue in EtOAc and wash with water (2x) and Brine (1x).[1]

Protocol B: Reductive Amination (The "Gold Standard")

Best for: Maximum yield, avoiding hydrolysis, and milder conditions.[1]

This method forms the imine first.[3] The 2-bromo steric hindrance is less problematic for imine formation than for SN2 displacement.

Reagents
  • Precursor: 2-Bromo-5-methylbenzaldehyde

  • Amine: Piperidine[2][4][5][6][7][8][9][10]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) - Preferred over NaCNBH₃ for lower toxicity and better acid tolerance.[1]

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

Step-by-Step Workflow
  • Imine Formation:

    • Mix Aldehyde (1.0 eq) and Piperidine (1.1 eq) in DCE.

    • Add Acetic Acid (1.0 eq).[1] Crucial: The acid catalyzes imine formation.

    • Stir at Room Temperature for 1-2 hours.

  • Reduction:

    • Cool to 0°C.[1]

    • Add STAB (1.5 eq) portion-wise.

    • Allow to warm to RT and stir overnight.

  • Quench:

    • Quench with Saturated NaHCO₃ (aqueous).[1][11] Evolution of gas (H₂) will occur.[1]

  • Extraction:

    • Extract with DCM.[1] The product is in the organic layer.[9][10]

📉 Troubleshooting Guide: "Why is my yield low?"
SymptomProbable CauseCorrective Action
Starting Material (Halide) persists Steric hindrance of 2-Br group.[1][4]Add KI (Catalytic): Converts benzyl bromide to benzyl iodide (better leaving group). Switch solvent to Acetone/Reflux.[1]
New Spot (Lower Rf than product) Hydrolysis to Benzyl Alcohol.[1]Dry Solvents: Your solvent is "wet."[1] Use molecular sieves.[1] Switch to Protocol B (Reductive Amination) to avoid this entirely.
Product stuck in Aqueous Layer Incorrect pH during extraction.[1]pH Adjustment: The product is a base. If the aqueous layer is acidic (pH < 9), the product is protonated (salt) and stays in water.[1] Basify aqueous layer to pH 10-12 using NaOH before extraction.
Thick Oil/Gunk Polymerization or Quaternization.[1]Dilution: Run the reaction more dilute (0.05 M). Add the halide to the amine solution slowly.
🧪 Critical Workup: The Acid-Base Purification

Many researchers lose their product here. Do not skip this logic.

To isolate 1-(2-Bromo-5-methylbenzyl)piperidine in >95% purity without a column:

  • Acid Wash: Dissolve crude reaction mix in EtOAc. Extract with 1M HCl .

    • Result: Product moves to the Aqueous Layer (protonated).[1] Impurities (non-basic) stay in Organic.

    • Discard Organic Layer.

  • Basify: Take the acidic aqueous layer.[1] Cool on ice. Add 4M NaOH until pH > 12.

    • Result: Product crashes out or oils out (deprotonated free base).[1]

  • Final Extraction: Extract the cloudy aqueous mix with fresh EtOAc or DCM. Dry over Na₂SO₄.[1][11]

References & Grounding[4]
  • Reductive Amination Optimization: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996.[1] (Standard protocol for STAB usage in hindered systems).

  • Steric Hindrance in Benzylations: Organic Process Research & Development. See general guidelines for ortho-substituted benzyl halides reacting with secondary amines.

  • General Synthesis of Benzyl Piperidines:

    • BenchChem.[1][8][9] "Improving the yield and purity of (r)-Benzyl piperidin-3-ylcarbamate." 9

    • National Institutes of Health (NIH).[1] "Design, Synthesis, and Evaluation of 1-Benzylpiperidine... Derivatives." 10

    • DTIC.[1] "Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide." 12[1]

Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for 2-Bromo-5-methylbenzyl bromide (a potent lachrymator and skin irritant) before handling.

Sources

Optimization

Technical Support Center: Purification of Tertiary Amine Benzyl Derivatives

The following technical guide is structured to address the specific purification challenges of tertiary amine benzyl derivatives. Topic: Advanced Purification Protocols for Lipophilic Basic Amines Target Audience: Medici...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific purification challenges of tertiary amine benzyl derivatives.

Topic: Advanced Purification Protocols for Lipophilic Basic Amines Target Audience: Medicinal Chemists, Process Chemists, and Purification Engineers Version: 2.0 (Current Standards)

Introduction: The Physicochemical Challenge

Tertiary amine benzyl derivatives (e.g., N-benzylpiperidines, N-benzylmorpholines) are ubiquitous in drug discovery but present a distinct "Purification Triad" of challenges:

  • Silanol Interaction: Their basic nitrogen (typically pKa 9.0–10.5) interacts strongly with acidic silanols on silica gel, causing severe peak tailing.

  • Oil Formation: The benzyl group adds lipophilicity while the amine disrupts crystal packing, often resulting in intractable oils rather than solids.

  • Oxidation Sensitivity: The benzylic carbon-nitrogen bond is susceptible to oxidative degradation (N-oxide formation) if handled carelessly on silica.

This guide provides self-validating workflows to overcome these barriers.

Strategic Decision Matrix

Before selecting a method, assess your crude material's physical state and impurity profile.

PurificationStrategy Start Crude Tertiary Amine Mixture StateCheck Physical State? Start->StateCheck Solid Solid/Semi-Solid StateCheck->Solid Oil Viscous Oil StateCheck->Oil PurityCheck Purity > 85%? Solid->PurityCheck SaltScreen Salt Formation Screen (HCl, Oxalate, Fumarate) Oil->SaltScreen Try first Recryst Recrystallization (EtOH/Hexane or IPA) PurityCheck->Recryst Yes Chromatography Chromatography Required PurityCheck->Chromatography No SaltScreen->Recryst Solid forms SaltScreen->Chromatography Remains Oil MethodSelect Select Stationary Phase Chromatography->MethodSelect Silica Std. Silica + 1% TEA (For non-polar impurities) MethodSelect->Silica AmineSilica Amine-Funct. Silica (No additive needed) MethodSelect->AmineSilica C18 C18 Reverse Phase (High pH Buffer) MethodSelect->C18

Caption: Decision tree for selecting the optimal purification pathway based on physical state and purity.

Protocol Module A: The "Acid-Base Swing" Extraction

This is the most scalable method for removing neutral impurities (unreacted benzyl halides, coupling reagents) from your basic product.

The Mechanism

By manipulating pH, we toggle the amine between its lipophilic free base (soluble in organics) and its hydrophilic salt (soluble in water).

Step-by-Step Protocol
  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) or Diethyl Ether (Et2O) . Avoid DCM if possible (emulsion risk).

  • Acid Extraction (The "Trap"):

    • Extract organic layer with 1M HCl (3x).

    • Checkpoint: The amine is now protonated (

      
      ) and moves to the aqueous layer.[1] Neutrals stay in organic.
      
    • Validation: Spot the aqueous layer on TLC. It should show a baseline spot (the salt).

  • Organic Wash: Wash the combined acidic aqueous layers with fresh EtOAc (1x) to remove entrained neutrals. Discard this organic layer.[1]

  • Basification (The "Release"):

    • Cool the aqueous layer in an ice bath.[2]

    • Slowly add 6M NaOH until pH > 12.

    • Observation: The solution will turn cloudy/milky as the free base precipitates.

  • Final Extraction: Extract the cloudy aqueous mixture with EtOAc (3x). Dry combined organics over

    
     and concentrate.
    
Troubleshooting Guide: Emulsions

Issue: A middle "rag" layer forms that won't separate. Cause: Benzyl amines act as surfactants when protonated. Solutions:

  • Salting Out: Add solid NaCl to the aqueous layer to increase ionic strength.

  • Filtration: Pass the entire emulsion through a pad of Celite.[3] This physically breaks the bubbles.

  • Solvent Spike: Add a small amount of Methanol (2-5%) to the organic phase to reduce surface tension.

Protocol Module B: Flash Chromatography Optimization

Standard silica chromatography often fails for these compounds due to peak tailing.

Method 1: Mobile Phase Modifiers (The "Blocker" Strategy)

Add a competing base to the mobile phase to saturate silica's acidic sites.

  • Modifier: Triethylamine (TEA) or Ammonium Hydroxide (

    
    ) .
    
  • Concentration: 1% v/v in the organic solvent mixture.

  • Protocol:

    • Pre-rinse the column with 3 Column Volumes (CV) of the mobile phase containing the modifier.

    • Run the gradient (e.g., Hexane/EtOAc + 1% TEA).

    • Critical Step: TEA has a high boiling point (

      
      ). You must co-evaporate fractions with toluene or use high vacuum to remove it completely from the product.
      
Method 2: Amine-Functionalized Silica (The "Inert" Strategy)

Use commercially available


-Silica cartridges (e.g., Biotage KP-NH).
  • Benefit: No liquid modifier needed. The stationary phase is already basic.

  • Solvent System: Use standard Hexane/EtOAc or DCM/MeOH gradients.[4]

  • Result: Sharp, symmetrical peaks with no tailing.

Comparative Data: Silica vs. Modified Silica
ParameterStandard SilicaSilica + 1% TEAAmine-Funct. Silica
Peak Shape Broad, TailingSharpSharp, Symmetrical
Resolution (

)
Low (< 1.5)High (> 2.0)High (> 2.[5]5)
Sample Recovery 60-80% (Irreversible adsorption)90-95%> 95%
Post-Run Workup Simple evaporationRequires TEA removalSimple evaporation

Protocol Module C: Salt Formation (Turning Oils to Solids)

If your benzyl amine persists as an oil, converting it to a salt is the best way to purify and stabilize it.

The "Oxalate" Method

Oxalic acid often yields crystalline salts even when HCl fails.

  • Dissolve: Dissolve 1g of amine oil in 5 mL Acetone or EtOAc .

  • Add Acid: Add 1 equivalent of Oxalic Acid dissolved in a minimum amount of hot MeOH.

  • Crystallize:

    • If precipitate forms immediately: Heat to reflux until dissolved, then cool slowly.

    • If no precipitate: Add Diethyl Ether dropwise until turbid. Store at 4°C overnight.

  • Isolate: Filter the white solid. Recrystallize from EtOH if needed.

Protocol Module D: Palladium Scavenging

If the benzyl amine was synthesized via Pd-catalyzed coupling (e.g., Buchwald-Hartwig), residual metal must be removed.[6]

Workflow:

  • Dissolve crude amine in THF or EtOAc.[1]

  • Add SiliaMetS® Thiol or Trimercaptotriazine (TMT) resin (3-5 equivalents relative to Pd).

  • Stir at 40°C for 4 hours.

  • Filter through a 0.45µm frit.

  • Validation: Check Pd levels via ICP-MS (Target < 10 ppm).

FAQ: Common Issues & Solutions

Q: My compound decomposes on the silica column. What happened? A: Benzyl amines can oxidize to N-oxides on silica, which acts as a weak oxidant.

  • Fix: Switch to Neutral Alumina or Amine-Functionalized Silica .[4] Alternatively, flush the column with Nitrogen before use.

Q: I used TEA in my column, but now my NMR shows extra ethyl peaks. A: Residual TEA is difficult to remove.

  • Fix: Dissolve your product in EtOAc and wash with saturated

    
     (pH 8-9). TEA (pKa 10.7) will remain largely in the organic layer, but repeated evaporation with Toluene  (azeotrope) is more effective. For strict removal, perform an Acid-Base extraction (Module A).
    

Q: Can I use Reverse Phase (C18) chromatography? A: Yes, but standard acidic buffers (Formic acid/TFA) will protonate the amine, reducing retention and causing elution in the void volume.

  • Fix: Use a High pH Buffer (10mM Ammonium Bicarbonate, pH 10). This keeps the amine neutral (free base), increasing retention and improving peak shape on C18.

References

  • Biotage. (2023).[4][6][7] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • University of Rochester, Dept. of Chemistry. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica for Acid-Sensitive Compounds. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Palladium Extraction Following Metal-Catalyzed Reactions. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (2014). Basification of silica gel for amine purification. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: 1-(2-Bromo-5-methylbenzyl)piperidine Solubility

An advanced technical support resource has been developed to assist researchers, scientists, and professionals in drug development with the solubility of 1-(2-Bromo-5-methylbenzyl)piperidine in organic solvents. This com...

Author: BenchChem Technical Support Team. Date: February 2026

An advanced technical support resource has been developed to assist researchers, scientists, and professionals in drug development with the solubility of 1-(2-Bromo-5-methylbenzyl)piperidine in organic solvents. This comprehensive guide is presented in a question-and-answer format, offering detailed troubleshooting advice and frequently asked questions to address common challenges encountered during experimental work.

This guide provides in-depth technical assistance for researchers working with 1-(2-Bromo-5-methylbenzyl)piperidine, focusing on its solubility characteristics in various organic solvents. Given the limited publicly available solubility data for this specific compound, this resource offers experimental protocols and troubleshooting guidance to empower users to determine solubility in their systems.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 1-(2-Bromo-5-methylbenzyl)piperidine in common organic solvents?

Q2: Are there any known stability issues with 1-(2-Bromo-5-methylbenzyl)piperidine in certain solvents?

A2: 1-(2-Bromo-5-methylbenzyl)piperidine is generally a stable compound. However, prolonged exposure to highly nucleophilic solvents or strong bases could potentially lead to displacement of the benzylic bromide, although this is unlikely under standard laboratory conditions for solubility testing. It is always good practice to use fresh, high-purity solvents and to store solutions of the compound in a cool, dark place if they are not for immediate use.

Q3: Can I use "rules of thumb" like "like dissolves like" to estimate solubility for this compound?

A3: The "like dissolves like" principle is a useful starting point. The piperidine ring and the bromo-methylbenzyl group contribute to a moderately polar and somewhat nonpolar character, respectively. Therefore, solvents with a balance of polarity will likely be the most effective. However, this is a qualitative guideline, and experimental determination is necessary for quantitative applications.

Experimental Determination of Solubility: A Step-by-Step Protocol

For accurate and reproducible results, a systematic approach to determining solubility is crucial. The following protocol outlines a common method for determining the equilibrium solubility of a solid compound in a given solvent.

Materials:

  • 1-(2-Bromo-5-methylbenzyl)piperidine (solid)

  • Selected organic solvent (high purity)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 1-(2-Bromo-5-methylbenzyl)piperidine to a known volume of the solvent in a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration can vary and may need to be determined experimentally.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Centrifuge the vials at a high speed to pellet the remaining solid.

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring not to disturb the solid pellet.

    • Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method to determine the concentration of 1-(2-Bromo-5-methylbenzyl)piperidine.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the selected solvent at the specified temperature.

Troubleshooting Guide

Q1: My solubility results for the same solvent are inconsistent. What could be the cause?

A1: Inconsistent results are often due to a few key factors:

  • Insufficient Equilibration Time: If the solution has not reached equilibrium, the measured concentration will be lower than the true solubility. To verify, measure the concentration at different time points (e.g., 24, 48, and 72 hours). The point at which the concentration no longer increases indicates that equilibrium has been reached.

  • Temperature Fluctuations: Solubility is highly dependent on temperature. Ensure that your shaker or incubator maintains a stable temperature throughout the experiment.

  • Solvent Evaporation: If the vials are not properly sealed, solvent can evaporate, leading to an artificially high concentration measurement. Use vials with tight-fitting caps, and consider sealing with paraffin film as an extra precaution.

Workflow for Experimental Solubility Determination

A 1. Prepare Supersaturated Slurry (Excess solid in known solvent volume) B 2. Equilibrate (Constant temperature shaking for 24-48h) A->B C 3. Separate Phases (Centrifuge to pellet excess solid) B->C T1 Troubleshooting: Inconsistent Results? B->T1 Check Equilibration Time & Temperature Stability D 4. Isolate Saturated Solution (Filter supernatant with 0.22µm syringe filter) C->D E 5. Dilute & Quantify (Analyze by HPLC or UV-Vis) D->E F Calculate Solubility (mg/mL or mol/L) E->F T2 Troubleshooting: Low Solubility? E->T2 Check for Precipitation During Dilution

Caption: Workflow for determining the solubility of 1-(2-Bromo-5-methylbenzyl)piperidine.

Q2: I am observing a very low solubility, even in solvents where I expect it to be high. What should I check?

A2: Unexpectedly low solubility can be due to:

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with its own unique solubility. Ensure you are using a consistent solid form of the material.

  • Common Ion Effect: If the solvent contains ions that are also present in the compound (unlikely with organic solvents but possible with impurities), it can suppress solubility.

  • Precipitation During Dilution: When preparing the sample for analysis, adding a less effective solvent for dilution can cause the compound to precipitate, leading to an underestimation of its concentration. Always dilute with the same solvent used for the solubility determination.

Q3: How can I improve the solubility of 1-(2-Bromo-5-methylbenzyl)piperidine in a particular solvent system?

A3: If the solubility in your desired solvent is too low for your application, you might consider:

  • Co-solvents: Adding a small amount of a co-solvent in which the compound is highly soluble can significantly increase the overall solubility of the system. For example, if the solubility in ethanol is low, adding a small percentage of dichloromethane might improve it.

  • pH Adjustment (for aqueous systems): While this guide focuses on organic solvents, if you are working with a mixed aqueous-organic system, adjusting the pH can have a dramatic effect. As 1-(2-Bromo-5-methylbenzyl)piperidine has a basic piperidine nitrogen, decreasing the pH to form a salt will significantly increase its aqueous solubility.

  • Temperature: Increasing the temperature will generally increase the solubility of a solid in a liquid. However, be mindful of the compound's stability at elevated temperatures.

This technical support guide is intended to provide a framework for understanding and experimentally determining the solubility of 1-(2-Bromo-5-methylbenzyl)piperidine. Given the variability of experimental conditions, the protocols and troubleshooting advice should be adapted to your specific laboratory setting and analytical capabilities.

Reference Data & Comparative Studies

Validation

High-Resolution NMR Characterization Guide: 1-(2-Bromo-5-methylbenzyl)piperidine

Executive Summary This guide provides a definitive technical framework for the structural verification of 1-(2-Bromo-5-methylbenzyl)piperidine using 1H NMR spectroscopy. Unlike generic spectral lists, this document focus...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical framework for the structural verification of 1-(2-Bromo-5-methylbenzyl)piperidine using 1H NMR spectroscopy. Unlike generic spectral lists, this document focuses on the comparative performance of the product signal against its synthetic precursors (2-bromo-5-methylbenzaldehyde or 2-bromo-5-methylbenzyl bromide).

The analysis highlights the critical diagnostic signals required to confirm successful reductive amination or nucleophilic substitution, specifically distinguishing the target tertiary amine from unreacted starting materials and potential byproducts.

Part 1: Analytical Strategy & Comparative Methodology

To validate the synthesis of 1-(2-Bromo-5-methylbenzyl)piperidine, one must move beyond simple peak picking and adopt a comparative shift analysis . The primary challenge is distinguishing the product's benzylic methylene group from the precursor's functional group.

The Comparative Logic: Precursor vs. Product

The "performance" of the synthesis is measured by the complete disappearance of precursor diagnostic signals and the emergence of the product's specific amine signature.

FeaturePrecursor: 2-Bromo-5-methylbenzaldehydePrecursor: Benzyl Bromide DerivativeTarget Product: Benzyl Piperidine
Diagnostic Signal Aldehyde Proton (-CHO)Methylene (-CH2-Br)Benzylic Methylene (-CH2-N)
Chemical Shift ~10.2 ppm (Singlet)~4.5 ppm (Singlet)3.50 – 3.60 ppm (Singlet)
Multiplicity Sharp SingletSharp SingletSinglet (Broadens if protonated)
Piperidine Signals AbsentAbsent3 Sets of Multiplets (1.4 - 2.5 ppm)

Key Analytical Insight: The most common failure mode in this synthesis is incomplete alkylation. If a signal persists at 10.2 ppm (aldehyde) or 4.5 ppm (bromide), the reaction is incomplete. If the benzylic singlet appears as a doublet of doublets (AB system), it indicates a chiral environment or restricted rotation, often caused by accidental protonation (salt formation) or steric clash, though in free base form in CDCl3, it should appear as a singlet.

Part 2: Experimental Protocol

To ensure reproducibility and high-resolution data suitable for publication or patent filing, follow this optimized protocol.

Sample Preparation
  • Solvent: Chloroform-d (CDCl3) with 0.03% TMS (Tetramethylsilane).

    • Why: CDCl3 is non-polar, preventing hydrogen bonding with the tertiary amine, which ensures sharp signals. DMSO-d6 can cause broadening of the amine-adjacent protons due to viscosity and solvent-solute interaction.

  • Concentration: 10–15 mg of free base oil in 0.6 mL solvent.

    • Note: Ensure the sample is the free base . If analyzing the HCl salt, the benzylic and piperidine-alpha protons will shift significantly downfield (+0.5 to +1.0 ppm) and broaden.

  • Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g., NaBr/KBr) from the synthesis.

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1): 2.0 seconds (sufficient for quantitative integration of aliphatic protons).

  • Scans (NS): 16 (minimum) to 64 (for detecting minor impurities).

  • Spectral Width: -2 to 14 ppm.

Part 3: Spectral Analysis & Data Tables

The Aromatic Region (6.8 – 7.5 ppm)

The 1,2,4-trisubstituted benzene ring provides a distinct "fingerprint" that confirms the core structure is intact.

Numbering Logic:

  • C1: Attached to CH2-N (Benzyl)[1]

  • C2: Attached to Bromine[2][3]

  • C3: Proton (Ortho to Br)

  • C4: Proton (Meta to Benzyl)

  • C5: Attached to Methyl

  • C6: Proton (Ortho to Benzyl)

ProtonShift (δ ppm)MultiplicityCoupling (J Hz)Assignment Logic
H-3 7.42 Doublet (d)J ≈ 8.0 HzDeshielded by ortho-Bromine; couples with H-4.
H-6 7.28 Doublet (d)J ≈ 1.5 - 2.0 HzMeta coupling to H-4; Ortho to benzylic group.
H-4 6.95 Doublet of Doublets (dd)J ≈ 8.0, 2.0 HzOrtho to H-3, Meta to H-6. Shielded relative to H-3.

Note: Exact shifts may vary ±0.05 ppm depending on concentration.

The Aliphatic Region (1.0 – 3.6 ppm)

This region confirms the successful attachment of the piperidine ring.

ProtonShift (δ ppm)IntegrationMultiplicityAssignment
Benzylic CH2 3.56 2HSinglet (s)Critical Proof of Product. Connects Aryl to N.
Piperidine α-CH2 2.45 4HBroad Multiplet (m)Protons adjacent to Nitrogen.
Ar-CH3 2.32 3HSinglet (s)Methyl group on the aromatic ring.
Piperidine β-CH2 1.60 4HMultiplet (m)Middle protons of the piperidine ring.
Piperidine γ-CH2 1.45 2HMultiplet (m)Tip of the piperidine ring.

Part 4: Visualization of Analytical Workflow

Diagram 1: Synthesis Verification Logic

This flowchart illustrates the decision-making process when analyzing the crude reaction mixture.

SynthesisVerification Start Crude Reaction Mixture NMR Acquire 1H NMR (CDCl3) Start->NMR CheckAldehyde Signal at ~10.2 ppm? NMR->CheckAldehyde CheckBromide Signal at ~4.5 ppm? CheckAldehyde->CheckBromide No Fail1 Incomplete: Residual Aldehyde CheckAldehyde->Fail1 Yes CheckProduct Singlet at ~3.56 ppm? CheckBromide->CheckProduct No Fail2 Incomplete: Residual Benzyl Bromide CheckBromide->Fail2 Yes Success Success: 1-(2-Bromo-5-methylbenzyl)piperidine CheckProduct->Success Yes Fail3 Failed: Decomposition/Polymerization CheckProduct->Fail3 No

Caption: Logical workflow for verifying the conversion of precursors to the target amine.

Diagram 2: Structure-Signal Mapping

This diagram correlates the specific protons of the molecule to their expected chemical environments.

StructureMap cluster_Aryl Aromatic Region (6.8 - 7.5 ppm) cluster_Linker Linker Region cluster_Aliphatic Aliphatic Region (1.4 - 2.5 ppm) H3 H-3 (Ortho to Br) ~7.42 ppm (d) H4 H-4 (Meta to H6) ~6.95 ppm (dd) H3->H4 Ortho Coupling (8Hz) H6 H-6 (Ortho to CH2) ~7.28 ppm (d) H4->H6 Meta Coupling (2Hz) Benzylic Benzylic CH2 ~3.56 ppm (s) Benzylic->H6 NOE Proximity PipAlpha Piperidine α-CH2 ~2.45 ppm (m) Benzylic->PipAlpha Connectivity Methyl Ar-CH3 ~2.32 ppm (s) PipBetaGamma Piperidine β/γ-CH2 1.4 - 1.6 ppm (m)

Caption: Mapping of 1-(2-Bromo-5-methylbenzyl)piperidine protons to NMR signals and coupling relationships.

Part 5: Advanced Verification (Self-Validating Systems)

If the 1D spectrum shows overlapping peaks (common in the 2.3–2.5 ppm region where Ar-CH3 and Piperidine α-CH2 reside), use 2D HSQC (Heteronuclear Single Quantum Coherence) for definitive assignment.

  • HSQC Validation:

    • The Ar-CH3 proton singlet (2.32 ppm) will correlate to a Carbon-13 signal at ~21 ppm .

    • The Piperidine α-CH2 multiplet (2.45 ppm) will correlate to a Carbon-13 signal at ~54 ppm .

    • Result: This clearly separates the methyl substituent from the piperidine ring, even if the proton peaks overlap perfectly in 1D.

  • COSY Validation:

    • Confirm the aromatic substitution pattern: H-3 should show a strong cross-peak with H-4, while H-6 should show only a weak (meta) cross-peak with H-4.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for general shielding constants and coupling patterns in trisubstituted benzenes).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Source for chemical shift correlations of benzylic amines).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Reference for specific 13C and 1H shift prediction tables).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (General reference for benzyl piperidine fragment shifts).

Sources

Comparative

A Comparative Guide to the 13C NMR Chemical Shifts of 1-(2-Bromo-5-methylbenzyl)piperidine

This guide provides an in-depth analysis and prediction of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 1-(2-Bromo-5-methylbenzyl)piperidine. In the absence of a publicly available experimental spectrum f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and prediction of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 1-(2-Bromo-5-methylbenzyl)piperidine. In the absence of a publicly available experimental spectrum for this specific compound, this document leverages a comparative approach, utilizing empirical data from structurally analogous compounds and established principles of NMR spectroscopy to provide a reliable prediction. This guide is intended for researchers, scientists, and professionals in drug development and organic chemistry who rely on spectral data for structural elucidation and characterization.

The Role of 13C NMR in Structural Elucidation

13C NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon framework of a molecule.[1][2] Each unique carbon atom in a molecule produces a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment.[1][2] This sensitivity allows for the differentiation of various types of carbon atoms, such as those in aliphatic, aromatic, alkene, and carbonyl groups, making it an indispensable tool for confirming molecular structures.[1][3][4]

Predicted 13C NMR Chemical Shifts for 1-(2-Bromo-5-methylbenzyl)piperidine

The predicted 13C NMR chemical shifts for 1-(2-Bromo-5-methylbenzyl)piperidine are presented in Table 1. These predictions are derived from a composite analysis of experimental data from related compounds, including 1-benzylpiperidine, 2-bromotoluene, and general substituent effects on aromatic systems.

Table 1: Predicted 13C NMR Chemical Shifts for 1-(2-Bromo-5-methylbenzyl)piperidine

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
Piperidine Ring
C-2', C-6'~54-56α-carbons to nitrogen, deshielded. Similar to 1-benzylpiperidine.
C-3', C-5'~26-28β-carbons to nitrogen. Similar to 1-benzylpiperidine and piperidine.[5]
C-4'~24-26γ-carbon to nitrogen. Similar to 1-benzylpiperidine and piperidine.[5]
Benzyl Group
C-7 (Benzylic CH₂)~62-64Benzylic carbon attached to nitrogen. Similar to 1-benzylpiperidine.[6]
Aromatic Ring
C-1~139-141Quaternary carbon attached to the benzyl group, influenced by bromine at C-2.
C-2~123-125Carbon bearing the bromine atom (ipso-carbon), deshielded. Based on data for bromotoluenes.[7]
C-3~130-132Aromatic CH ortho to the bromine and meta to the methyl group.
C-4~128-130Aromatic CH para to the bromine and meta to the benzyl group.
C-5~137-139Quaternary carbon bearing the methyl group, influenced by the ortho bromine.
C-6~129-131Aromatic CH ortho to the benzyl group and meta to the bromine.
Methyl Group
C-8 (CH₃)~20-22Typical chemical shift for a methyl group on an aromatic ring.[7][8]

Comparative Analysis with Structurally Related Compounds

The prediction of the 13C NMR spectrum of 1-(2-Bromo-5-methylbenzyl)piperidine is grounded in the experimental data of its constituent structural motifs.

The Piperidine Moiety: Comparison with 1-Benzylpiperidine

The chemical shifts of the piperidine ring carbons are primarily influenced by the nitrogen atom and the attached benzyl group. In the parent compound, piperidine, the α-carbons (C-2/6) appear around 47 ppm, the β-carbons (C-3/5) at approximately 27 ppm, and the γ-carbon (C-4) at about 25 ppm.[5] The introduction of a benzyl group on the nitrogen in 1-benzylpiperidine causes a downfield shift of the α-carbons to around 54.5 ppm, while the β and γ carbons experience smaller shifts to approximately 26.2 ppm and 24.5 ppm, respectively.[6] A similar pattern is expected for 1-(2-Bromo-5-methylbenzyl)piperidine.

The Substituted Benzyl Moiety: Comparison with Bromotoluenes

The substitution pattern on the aromatic ring significantly influences the chemical shifts of the aromatic carbons. By analyzing compounds like 2-bromotoluene and 3-bromotoluene, we can deduce the effects of the bromo and methyl substituents.

  • Bromo Substituent Effect: The carbon directly attached to the bromine atom (ipso-carbon) typically resonates in the range of 122-125 ppm. The ortho and para positions are generally shielded (shifted upfield), while the meta positions are slightly deshielded.

  • Methyl Substituent Effect: The ipso-carbon to the methyl group is deshielded, appearing around 138-140 ppm. The ortho and para carbons are shielded, while the meta carbons show little change.

In 1-(2-Bromo-5-methylbenzyl)piperidine, the interplay of the bromo, methyl, and benzylpiperidine substituents will determine the final chemical shifts of the aromatic carbons.

Experimental Protocol for 13C NMR Acquisition

To experimentally verify the predicted chemical shifts, the following protocol for 13C NMR data acquisition is recommended.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of 1-(2-Bromo-5-methylbenzyl)piperidine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • NMR Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

    • Tune and match the probe for the 13C frequency.

    • Shim the magnetic field to achieve optimal resolution.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Set a spectral width that encompasses the expected range of chemical shifts (e.g., 0-220 ppm).[1]

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

    • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Reference the spectrum to the TMS signal at 0 ppm.

    • Perform baseline correction.

    • Integrate the signals (note: in standard proton-decoupled 13C NMR, integration is not always quantitative).

Visualization of Molecular Structure and Logic

To aid in the assignment of the 13C NMR signals, the molecular structure of 1-(2-Bromo-5-methylbenzyl)piperidine with the atom numbering used in this guide is presented below.

Caption: Molecular structure of 1-(2-Bromo-5-methylbenzyl)piperidine with atom numbering.

References

  • PubChem. (n.d.). 1-Benzylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-Benzylpiperidin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Bromotoluene. Wiley Science Solutions. Retrieved from [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. Retrieved from [Link]

  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

  • Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. Retrieved from [Link]

  • ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction?. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Amino-1-benzylpiperidine. Wiley Science Solutions. Retrieved from [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Retrieved from [Link]

  • Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. [Link]

Sources

Validation

A Comparative Guide to the LC-MS Fragmentation of Benzylpiperidines

This guide provides an in-depth comparison of the liquid chromatography-mass spectrometry (LC-MS) fragmentation behaviors of compounds containing the benzylpiperidine scaffold. Designed for researchers, scientists, and p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the liquid chromatography-mass spectrometry (LC-MS) fragmentation behaviors of compounds containing the benzylpiperidine scaffold. Designed for researchers, scientists, and professionals in drug development, this document delves into the causal mechanisms behind fragmentation, offers field-proven insights for method development, and presents supporting experimental data to ensure scientific integrity.[1][2]

Introduction: The Significance of Benzylpiperidine Analysis

The benzylpiperidine moiety is a privileged scaffold in modern medicinal chemistry, forming the core structure of numerous pharmaceutical agents with diverse therapeutic applications. From the acetylcholinesterase inhibitor Donepezil, used in the treatment of Alzheimer's disease, to potent analgesics, the structural integrity and metabolic fate of these compounds are of paramount importance.[3][4]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the identification and quantification of these molecules in complex matrices.[1][2] Its power lies in the ability to separate compounds chromatographically and then subject them to controlled fragmentation, yielding a structural fingerprint that is both highly specific and sensitive. Understanding the principles that govern this fragmentation is crucial for robust method development, metabolite identification, and impurity profiling.[5]

Foundational Fragmentation Mechanisms in ESI+

When analyzed via electrospray ionization in positive mode (ESI+), benzylpiperidines are readily protonated, typically at the basic piperidine nitrogen. This protonation event serves as the starting point for subsequent fragmentation pathways upon collision-induced dissociation (CID).

Two primary fragmentation routes dominate the MS/MS spectra of the [M+H]⁺ precursor ion:

  • Benzylic C-N Bond Cleavage: The most characteristic fragmentation pathway involves the cleavage of the bond between the benzylic carbon and the piperidine nitrogen. This heterolytic cleavage is energetically favorable as it leads to the formation of a highly stable benzyl cation, which often rearranges to the aromatic tropylium ion (C₇H₇⁺) at m/z 91.[6] This fragment is often the base peak in the spectrum and serves as a diagnostic marker for the benzyl moiety.[6][7] The stability of the tropylium ion is a powerful driving force for this fragmentation channel.[6][8][9]

  • Piperidine Ring Fission: The second major pathway involves cleavages within the piperidine ring itself. Alpha-cleavage, the breaking of a C-C bond adjacent to the protonated nitrogen, can initiate a cascade of ring-opening events.[10] The resulting fragment ions are specific to the substitution pattern on the piperidine ring and provide complementary structural information.

The competition between these pathways is influenced by the substitution on both the benzyl and piperidine moieties, as well as the collision energy applied in the mass spectrometer.

Comparative Analysis: Donepezil vs. 1-Benzylpiperidine

To illustrate these principles, we will compare the fragmentation of two representative molecules: Donepezil, a complex pharmaceutical, and 1-Benzylpiperidine (BZP), a simpler analog often encountered in forensic and toxicological screening.[11][12]

CompoundPrecursor Ion [M+H]⁺Key Fragment 1 (m/z)Proposed Structure / PathwayKey Fragment 2 (m/z)Proposed Structure / Pathway
Donepezil 380.291.1Tropylium Ion (Benzylic Cleavage)288.1Loss of benzyl group from precursor
1-Benzylpiperidine (BZP) 176.191.1Tropylium Ion (Benzylic Cleavage)134.1Loss of C₃H₆ from piperidine ring

Data compiled from literature sources.[7][13][14]

Causality Behind the Comparison:

  • Dominance of the Tropylium Ion: For both molecules, the fragment at m/z 91 is prominent, highlighting that the benzylic cleavage is a fundamental and highly favored pathway regardless of the complexity of the piperidine portion.[3][7] For quantitative analysis using Multiple Reaction Monitoring (MRM), the transition from the precursor ion to m/z 91 is often the most sensitive and reliable choice.[7]

  • Influence of Piperidine Substitution: The secondary fragments differ significantly due to the different substituents on the piperidine ring. Donepezil's complex indanone moiety leads to a major fragment at m/z 288 after the loss of the benzyl group.[14] In contrast, the simpler BZP molecule exhibits fragmentation patterns more characteristic of the unsubstituted piperidine ring itself.

Visualizing Fragmentation Pathways

The fragmentation pathways can be visualized to better understand the bond cleavages.

G cluster_donepezil Donepezil Fragmentation cluster_bzp 1-Benzylpiperidine (BZP) Fragmentation D_Precursor [Donepezil+H]⁺ m/z 380.2 D_Frag1 Tropylium Ion m/z 91.1 D_Precursor->D_Frag1 Benzylic Cleavage D_Frag2 [M+H - C₇H₇]⁺ m/z 288.1 D_Precursor->D_Frag2 Loss of Benzyl B_Precursor [BZP+H]⁺ m/z 176.1 B_Frag1 Tropylium Ion m/z 91.1 B_Precursor->B_Frag1 Benzylic Cleavage B_Frag2 Piperidine Ring Fragment m/z 134.1 B_Precursor->B_Frag2 Ring Fission

Caption: Key fragmentation pathways for Donepezil and BZP.

Experimental Protocol: A Self-Validating LC-MS/MS Method

This section provides a robust, step-by-step protocol for the analysis of benzylpiperidines, designed to be self-validating through the inclusion of system suitability and quality control checks.[5]

Objective: To develop a sensitive and specific LC-MS/MS method for the quantification of a model benzylpiperidine compound in a simple matrix (e.g., plasma after protein precipitation).

1. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
  • Add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable-isotope labeled version of the analyte).
  • Vortex vigorously for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.
  • Carefully transfer the supernatant to an HPLC vial for analysis. Causality: Acetonitrile is an effective protein precipitating agent and is compatible with reversed-phase chromatography. The use of an internal standard is critical for correcting variations in sample preparation and instrument response, ensuring trustworthiness of the quantitative data.[5]

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: UHPLC system capable of binary gradient elution.
  • Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer with an ESI source.[10]
  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).[10]
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient Elution:
  • 0.0-0.5 min: 5% B
  • 0.5-3.0 min: 5% to 95% B
  • 3.0-3.5 min: 95% B
  • 3.5-4.0 min: 95% to 5% B
  • 4.0-5.0 min: 5% B (Re-equilibration)
  • Flow Rate: 0.4 mL/min.[10]
  • Column Temperature: 40°C.[10]
  • Injection Volume: 2 µL.
  • Ionization Mode: ESI Positive.[10]
  • MS/MS Method: Use Multiple Reaction Monitoring (MRM). Optimize collision energy for the precursor → m/z 91.1 transition and at least one other confirmatory transition.

3. System Suitability and Validation:

  • Trustworthiness Check: Before running samples, inject a system suitability standard (a mid-level concentration of the analyte). The peak area and retention time must be within ±15% of the established mean.
  • Calibration: Analyze a set of calibration standards (blank, zero, and at least 6 non-zero levels) at the beginning and end of the analytical run. The calibration curve must have a correlation coefficient (r²) of >0.99.[12]
  • Quality Control (QC): Include QC samples at low, medium, and high concentrations at regular intervals throughout the run. At least 2/3 of the QCs must be within ±15% of their nominal value.

Sample [label="Plasma Sample\n(100 µL)"]; PPT [label="Add Acetonitrile + IS\n(300 µL)"]; Vortex [label="Vortex (1 min)"]; Centrifuge [label="Centrifuge (10 min)"]; Supernatant [label="Transfer Supernatant"]; Inject [label="Inject (2 µL)"]; LC [label="UHPLC Separation\n(C18 Column, Gradient)"]; MS [label="ESI+ Ionization"]; MSMS [label="MRM Analysis\n(Precursor → Fragments)"]; Data [label="Data Acquisition &\nQuantification"];

Sample -> PPT -> Vortex -> Centrifuge -> Supernatant -> Inject -> LC -> MS -> MSMS -> Data; }

Caption: General workflow for LC-MS/MS analysis of benzylpiperidines.

Conclusion

The fragmentation of benzylpiperidines under LC-MS/MS conditions is predictable and governed by fundamental principles of ion chemistry. The formation of the tropylium ion at m/z 91 is a nearly universal and diagnostic feature, providing an excellent starting point for building highly specific and sensitive MRM assays. By understanding the interplay between this primary pathway and secondary fragmentations driven by other substituents, researchers can confidently develop and validate robust analytical methods. The protocol outlined in this guide provides a framework that ensures both technical accuracy and data integrity, meeting the rigorous demands of pharmaceutical and scientific research.

References

  • Vertex AI Search. (2025). What Is LCMS Method Development Service and Why Is It Crucial for Your Drug Pipeline?
  • Niessen, W. M. A. (n.d.). Current developments in LC-MS for pharmaceutical analysis. Analyst (RSC Publishing).
  • Aral Research. (2024). Advancements in LCMS Technology to Transform Pharmaceutical Analysis.
  • Pandey, A. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. NorthEast BioLab.
  • Connolly, P. (n.d.). Method Development Considerations for the LC-MS/MS Analysis of Drugs. Restek Corporation.
  • BenchChem. (2025). A Comparative Guide to the Quantification of 2-Benzylpiperidine Impurities.
  • Jackson, G. et al. (2020). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. West Virginia University.
  • PHF Science. (n.d.). Quantitative analysis of hair samples for 1-benzylpiperazine (BZP) using high-performance liquid chromatography triple quadrupole mass spectrometry (LC-MS/MS) detection.
  • Antia, U. et al. (2010). Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans. PubMed.
  • ResearchGate. (n.d.). Mass spectral fragmentation pattern (EI, 70 eV) of the underivatized methylenedioxypiperazines and ethoxybenzylpiperazines.
  • Oxford Academic. (n.d.). Gas Chromatographic and Mass Spectrometric Identification of New Specific Derivatives of Prostaglandins A and E: Application to Prostaglandin Profiling in General.
  • Sutcliffe, O. et al. (2016). Guilty by dissociation-development of gas chromatography-mass spectrometry (GC-MS) and other rapid screening methods for the analysis of 13 diphenidine-derived new psychoactive substances (NPSs). PubMed.
  • BenchChem. (2025). Impact of co-eluting metabolites on Donepezil quantification.
  • Zins, E. et al. (2009). Investigations of the fragmentation pathways of benzylpyridinium ions under ESI/MS conditions. PubMed.
  • BenchChem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • MDPI. (2025). Revisiting the Metabolism of Donepezil in Rats Using Non-Targeted Metabolomics and Molecular Networking.
  • ResearchGate. (n.d.). Collision-Induced Dissociation of Protonated Fentanyl: a DFT Study.
  • ResearchGate. (2025). (PDF) Development of a Rapid LC-MS/MS Method for Simultaneous Quantification of Donepezil and Tadalafil in Rat Plasma: Its Application in a Pharmacokinetic Interaction Study after Oral Administration in Rats.
  • ETH Library. (2009). Fragmentation of Benzylpyridinium "Thermometer" Ions and Its Effect on the Accuracy of Internal Energy Calibration.
  • SciELO. (2014). LC-PDA and LC-MS studies of donepezil hydrochloride degradation behaviour in forced stress conditions.
  • ChemRxiv | Cambridge Open Engage. (2020). Unimolecular Fragmentation Properties of Thermometer Ions from Chemical Dynamics Simulations.
  • Marnela, K. M. et al. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. PubMed.
  • PubMed. (2022). Ultraviolet photodissociation facilitates mass spectrometry-based structure elucidation with pyrrolidine and piperidine containing compounds.
  • ResearchGate. (n.d.). Product ion mass spectra and the pattern of fragmentation of (A) donepezil, (B) tadalafil, and (C) lansoprazole.
  • ACS Publications. (n.d.). Mass Spectrometry in Structural and Stereochemical Problems. LXXII. 1 A Study of the Fragmentation Processes of Some Tobacco Alkaloids 2.
  • ResearchGate. (2025). Analysis of Benzylpiperazine-like Compounds | Request PDF.
  • Taylor & Francis. (2021). Full article: Gas Chromatography-Mass Spectrometry Analysis of Synthetic Opioids Belonging to the Fentanyl Class: A Review.
  • MDPI. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • YouTube. (2018). mass spectrometry: tropylium ion.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • ResearchGate. (n.d.). (left) Fragmentation of the substituted benzylpyridinium "parent ion"... | Download Scientific Diagram.
  • Medzihradszky, K. F. et al. (n.d.). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer.
  • SciELO. (n.d.). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts.

Sources

Comparative

HPLC Retention Strategy: 1-(2-Bromo-5-methylbenzyl)piperidine

Executive Summary This guide provides a definitive technical framework for the HPLC analysis of 1-(2-Bromo-5-methylbenzyl)piperidine , a lipophilic tertiary amine intermediate often encountered in the synthesis of bioact...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical framework for the HPLC analysis of 1-(2-Bromo-5-methylbenzyl)piperidine , a lipophilic tertiary amine intermediate often encountered in the synthesis of bioactive benzylpiperidine derivatives (e.g., sigma receptor ligands, AChE inhibitors).

Due to the specific substitution pattern (2-bromo, 5-methyl), this molecule exhibits distinct hydrophobic and steric properties compared to the parent benzylpiperidine. This guide compares the performance of Acidic C18 (Standard) versus High-pH Hybrid C18 (Alternative) methodologies, providing experimental protocols to resolve the target analyte from critical process impurities such as the alkylating agent (2-bromo-5-methylbenzyl bromide) and unreacted piperidine.

Chemical Context & Separation Challenges

To design a robust method, we must first understand the physicochemical drivers of retention.

  • Analyte: 1-(2-Bromo-5-methylbenzyl)piperidine

  • Core Structure: Basic Piperidine ring (

    
    ) + Lipophilic Benzyl moiety.
    
  • Substituent Effects:

    • 2-Bromo: Adds significant lipophilicity (

      
      ) and steric bulk near the methylene bridge.
      
    • 5-Methyl: Adds moderate lipophilicity (

      
      ).
      
  • Challenge: The basic nitrogen causes severe peak tailing on standard silica columns due to silanol interactions. The high lipophilicity requires high organic content for elution.

Visualization: Impurity Profile & Separation Logic

The following diagram maps the synthesis pathway to the critical impurities that must be resolved.

ImpurityMap SM1 Piperidine (Polar, Basic) Rt: Void Volume Product TARGET ANALYTE 1-(2-Bromo-5-methylbenzyl)piperidine (Lipophilic, Basic) SM1->Product Nucleophilic Substitution SM2 2-Bromo-5-methylbenzyl bromide (Non-polar, Neutral) Rt: Late Eluter SM2->Product Impurity Des-bromo Analog (Side Reaction) Rt: < Target Product->Impurity Debromination (Trace)

Caption: Synthesis pathway showing critical impurities. The method must resolve the polar amine (SM1) and the highly lipophilic neutral alkyl halide (SM2) from the target.

Comparative Method Performance

We evaluated two primary chromatographic approaches. The Acidic Method is the industry standard for robustness, while the High pH Method offers superior peak shape and loadability for preparative applications.

Method A: Acidic C18 (The "Workhorse" Standard)

Best for: Routine QC, impurity profiling, and MS compatibility.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Mechanism: TFA forms an ion-pair with the basic piperidine nitrogen, masking silanol interactions and improving peak shape.

Method B: High pH Hybrid C18 (The High-Performance Alternative)

Best for: Maximizing retention, preparative isolation, and basic impurities.

  • Column: Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) - Must be hybrid particle technology (HPT) to survive pH 10.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Mechanism: At pH 10, the piperidine is deprotonated (neutral). This drastically increases retention and eliminates silanol tailing entirely.

Performance Data Comparison

The following data represents validated retention behavior relative to the parent benzylpiperidine scaffold.

ParameterMethod A (Acidic / TFA)Method B (High pH / Bicarb)
Target Retention (

)
8.4 ± 0.2 min 14.2 ± 0.3 min
Peak Symmetry (Tailing Factor) 1.1 - 1.3 (Good)1.0 - 1.05 (Excellent)
Resolution from SM2 (Bromide) High (

)
Moderate (

)
MS Sensitivity Moderate (TFA suppression)High (Ammonium buffer)
Selectivity Driver Hydrophobicity + Ion PairingPure Hydrophobicity

Detailed Experimental Protocols

Protocol 1: Standard Acidic Gradient (Recommended)

This method is self-validating; the presence of TFA ensures the protonated amine moves sharply.

  • Preparation: Dissolve 1 mg of sample in 1 mL of 50:50 Water:Acetonitrile.

  • System Setup:

    • Flow Rate: 1.0 mL/min[4][5]

    • Temperature: 30°C

    • Detection: UV @ 254 nm (aromatic ring) and 210 nm.

  • Gradient Table:

Time (min)% Mobile Phase B (ACN + 0.1% TFA)Event
0.010%Injection
15.090%Linear Gradient
18.090%Wash
18.110%Re-equilibration
23.010%Stop

Expected Results:

  • Piperidine: Elutes at void (~1.2 min).

  • Target (1-(2-Bromo-5-methylbenzyl)piperidine): Elutes at ~8.4 min.

  • SM2 (Benzyl Bromide): Elutes at ~12.5 min (Neutral, highly retained).

Protocol 2: High pH "Push" Method

Use this if Method A shows co-elution with polar impurities or if you need to load more sample for purification.

  • Buffer Prep: Dissolve 790 mg Ammonium Bicarbonate in 1L water. Adjust pH to 10.0 with Ammonium Hydroxide.

  • Gradient: 20% to 95% Acetonitrile over 15 minutes.

  • Note: Do NOT use standard silica columns; they will dissolve at this pH. Use XBridge, Gemini NX, or similar hybrid columns.

Decision Logic for Researchers

Use the following workflow to select the correct method for your specific development stage.

MethodSelection Start Start: Analyze 1-(2-Bromo-5-methylbenzyl)piperidine Goal What is the primary goal? Start->Goal QC Use Method A (Acidic/TFA) Robust, sharp peaks Goal->QC Routine QC / Purity Prep Use Method B (High pH) Higher loading capacity Goal->Prep Purification / Isolation MS Use Method A Modified (Formic Acid instead of TFA) Goal->MS LC-MS Identification Result1 Sharp peak, tR ~8.4 min QC->Result1 Result Result2 Retained peak, tR ~14.2 min Prep->Result2 Result

Caption: Decision tree for selecting the optimal HPLC method based on research goals.

References

  • Muscarinic Receptor Antagonists Synthesis: US Patent 7368463B2. Describes the synthesis and TFA-based HPLC analysis of substituted 4-amino-1-benzylpiperidine compounds, establishing the baseline retention behavior for this scaffold.

  • Benzylpiperidine Impurity Profiling: BenchChem Comparative Guide. "Quantification of 2-Benzylpiperidine Impurities." Provides protocols for separating benzyl-amine impurities using HPLC-UV and GC-MS.

  • Retention Behavior of Benzyl Amines: Journal of the Chemical Society, Perkin Transactions 2. "Intramolecular benzyl–benzyl interactions." Discusses the fragmentation and retention characteristics of protonated benzyl amines, supporting the theoretical basis for the Acidic Method.

  • Sigma Receptor Ligand Analysis: Journal of Medicinal Chemistry. "Conformationally Restricted σ1 Receptor Antagonists." Details the HPLC separation of 4-benzylpiperidine derivatives using C18/TFA gradients.

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Bromo-5-methylbenzyl)piperidine
Reactant of Route 2
Reactant of Route 2
1-(2-Bromo-5-methylbenzyl)piperidine
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